molecular formula C8H7N3O2 B057366 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 116855-09-5

1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B057366
CAS No.: 116855-09-5
M. Wt: 177.16 g/mol
InChI Key: WEZYUZRHWLFJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, a fused pyrazolopyridine system, serves as a privileged scaffold in the design and synthesis of novel kinase inhibitors. This compound is particularly valued as a key synthetic intermediate for constructing more complex molecules that mimic adenine, allowing it to compete with ATP for binding sites in various kinase targets. Researchers utilize this carboxylic acid functional handle to create amide or ester derivatives, enabling the exploration of structure-activity relationships (SAR) and the enhancement of compound potency and selectivity. Its primary research applications include the development of targeted therapeutics for oncology, inflammatory diseases, and CNS disorders. Supplied with rigorous quality control, this reagent is essential for advancing projects in hit-to-lead optimization and the development of next-generation small-molecule probes and pre-clinical candidates.

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-7-5(3-2-4-9-7)6(10-11)8(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZYUZRHWLFJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556421
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116855-09-5
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a privileged structure, analogous to purine bases, and is found in numerous biologically active molecules.[1][2]

Core Compound Properties

This section summarizes the fundamental physical and chemical identifiers for this compound.

Physical and Chemical Data

The quantitative data for the compound are presented below. The compound is typically a solid at room temperature.[3]

PropertyValueSource(s)
Molecular Formula C₈H₇N₃O₂[3][4][5]
Molecular Weight 177.16 g/mol [3][4][6]
Appearance Solid[3]
SMILES String Cn1nc(C(O)=O)c2cccnc12[3][4]
InChI 1S/C8H7N3O2/c1-11-7-5(3-2-4-9-7)6(10-11)8(12)13/h2-4H,1H3,(H,12,13)[3][4]
InChI Key WEZYUZRHWLFJDN-UHFFFAOYSA-N[3]
CAS Number 116855-09-5[7]
Safety and Handling

The compound is associated with specific hazard classifications and requires careful handling in a laboratory setting.

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning[3]
Hazard Codes H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[3]
Precautionary Codes P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water...)[3]
Storage Class 11 (Combustible Solids)[3]
Incompatible Materials Strong oxidizing agents, Strong bases, Amines, Strong reducing agents[8]
Handling Advice Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE).[8][9]

Synthesis and Experimental Protocols

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves the cyclization of a substituted pyridine with a hydrazine derivative.[2] While a specific, detailed protocol for the title compound is not available in the provided results, a general synthetic approach can be inferred from methods used for analogous structures. The Gould-Jacobs reaction and multi-component reactions are common strategies for forming the pyrazolo[3,4-b]pyridine scaffold.[10]

General Synthesis Workflow

A plausible synthetic route starts from a substituted pyridine, which undergoes cyclization to form the fused pyrazole ring system.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product cluster_final_product Final Product Derivatization start1 2-Chloro-3-acetylpyridine step1 Cyclization Reaction (e.g., in Ethanol, reflux) start1->step1 start2 Hydrazine Hydrate start2->step1 step2 Work-up & Extraction (Water/DCM) step1->step2 step3 Purification (Silica Gel Chromatography) step2->step3 product 1H-Pyrazolo[3,4-b]pyridine (Intermediate) step3->product final_product 1-methyl-1H-pyrazolo[3,4-b]pyridine -3-carboxylic acid product->final_product Further Steps (N-methylation, Carboxylation)

Caption: General workflow for the synthesis of the pyrazolo[3,4-b]pyridine core.

Detailed Methodologies (Hypothetical Protocol)

Based on a synthesis described for the parent compound, the following protocol can be adapted.[2]

  • Reaction Setup : To a three-necked flask equipped with a condenser, thermometer, and magnetic stirrer, add 2-chloro-3-acetylpyridine.

  • Reagent Addition : Add hydrazine hydrate as the solvent and primary reagent.

  • Cyclization : Stir the reaction mixture in an organic solvent (e.g., ethanol) for one hour at room temperature, then heat to reflux and maintain overnight.

  • Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up : After completion, cool the mixture to room temperature. Add purified water and an organic solvent like dichloromethane (DCM) for extraction.

  • Extraction : Separate the organic phase. Wash the aqueous phase multiple times with DCM and combine all organic extracts.

  • Drying and Concentration : Dry the combined organic phase with anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purification : Purify the crude product via silica gel column chromatography to obtain the 1H-pyrazolo[3,4-b]pyridine intermediate.

  • Further Modification : The intermediate would then undergo subsequent N-methylation at the pyrazole nitrogen and carboxylation at the 3-position to yield the final product. Specific conditions for these steps would require further experimental design.

Biological Activity and Signaling Pathways

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold are recognized as potent inhibitors of a wide range of protein kinases, making them highly valuable in oncology research.[11]

Mechanism of Action: Kinase Inhibition

Compounds featuring this core structure have demonstrated inhibitory activity against several key kinases involved in cancer cell proliferation and survival, including:

  • Tropomyosin Receptor Kinases (TRKs) : A related compound acts as a potent TRK inhibitor, blocking downstream signaling pathways that drive cancer progression.[1]

  • Monopolar Spindle Kinase 1 (Mps1) : Certain derivatives are potent Mps1 inhibitors, a key target in the treatment of aggressive tumors.[11]

  • Anaplastic Lymphoma Kinase (ALK) : The scaffold has been used to develop potent inhibitors against ALK mutants that confer resistance to existing therapies.[12]

  • TANK-Binding Kinase 1 (TBK1) : Novel derivatives have been identified as highly potent TBK1 inhibitors, a kinase involved in innate immunity and oncogenesis.[13]

The general mechanism involves the compound binding to the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Caption: General mechanism of kinase inhibition by pyrazolo[3,4-b]pyridine derivatives.

References

Elucidation of the Molecular Structure: A Technical Guide to 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document outlines a probable synthetic route, predicted analytical data based on analogous structures, and insights into its potential biological significance.

Chemical Structure and Properties

This compound possesses a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. The molecular formula is C₈H₇N₃O₂ with a molecular weight of 177.16 g/mol . The presence of both hydrogen bond donor (carboxylic acid) and acceptor (nitrogen atoms) functionalities suggests its potential for interacting with biological macromolecules.

PropertyValue
Molecular FormulaC₈H₇N₃O₂
Molecular Weight177.16 g/mol
IUPAC NameThis compound
SMILESCn1nc(C(O)=O)c2cccnc12
InChI KeyWEZYUZRHWLFJDN-UHFFFAOYSA-N

Synthesis and Experimental Protocols

A logical synthetic approach would involve the cyclization of a substituted pyridine with a hydrazine derivative. For instance, a plausible route could start from a substituted 2-chloropyridine derivative which, upon reaction with methylhydrazine, would lead to the formation of the pyrazolo[3,4-b]pyridine core. Subsequent functional group manipulations would then yield the target carboxylic acid.

Experimental Protocol: A Predicted Synthesis Route

Objective: To synthesize this compound.

Materials:

  • 2-chloro-3-cyanopyridine

  • Methylhydrazine

  • Strong acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis

  • Appropriate solvents (e.g., ethanol, water)

Procedure:

  • Step 1: Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. A mixture of 2-chloro-3-cyanopyridine and methylhydrazine in a suitable solvent like ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for example, by column chromatography.

  • Step 2: Diazotization and Sandmeyer-type reaction. The resulting amino-pyrazolo[3,4-b]pyridine is subjected to diazotization using sodium nitrite in an acidic medium, followed by a Sandmeyer-type reaction with a cyanide source (e.g., copper(I) cyanide) to introduce a cyano group at the 3-position.

  • Step 3: Hydrolysis to the carboxylic acid. The 3-cyano-1-methyl-1H-pyrazolo[3,4-b]pyridine is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, for example, by refluxing with a strong acid like hydrochloric acid or a strong base like sodium hydroxide, followed by acidification to precipitate the product.

  • Purification: The final product, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6dd1HH6 (Pyridine)
~8.2dd1HH4 (Pyridine)
~7.2dd1HH5 (Pyridine)
~4.1s3HN-CH₃
>10br s1HCOOH

Note: Predicted chemical shifts are based on general values for pyrazolo[3,4-b]pyridine systems and are subject to solvent effects.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic acid)
~150C7a (Bridgehead)
~148C6 (Pyridine)
~140C3 (Pyrazole)
~130C4 (Pyridine)
~120C3a (Bridgehead)
~115C5 (Pyridine)
~35N-CH₃

Note: These are estimated chemical shifts and can vary based on experimental conditions.

Table 3: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid)
~3100MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (CH₃)
1720-1680StrongC=O stretch (Carboxylic acid)
1600-1450Medium-StrongC=C and C=N stretching (Aromatic rings)
~1300MediumC-O stretch
~1200MediumO-H bend
Table 4: Predicted Mass Spectrometry Fragmentation
m/zInterpretation
177[M]⁺ (Molecular ion)
160[M - OH]⁺
132[M - COOH]⁺
104Further fragmentation of the bicyclic core

Potential Biological Activity and Signaling Pathway

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold are known to exhibit a range of biological activities, frequently acting as kinase inhibitors.[3][4][5] Specifically, they have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and TANK-binding kinase 1 (TBK1), both of which are implicated in cancer and inflammatory diseases.[3][5]

The mechanism of action for such inhibitors typically involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Diagram: Generalized Kinase Inhibitor Signaling Pathway

G Generalized Kinase Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PLCγ pathways) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Leads to Inhibitor 1-methyl-1H-pyrazolo[3,4-b]pyridine -3-carboxylic acid (Inhibitor) Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Diagram: Logical Workflow for Structure Elucidation

G Workflow for Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopic_Analysis->NMR IR FT-IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Data_Interpretation Data Interpretation and Structure Confirmation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation

Caption: A typical workflow for the synthesis and structural confirmation of a novel compound.

Conclusion

The structural elucidation of this compound is achievable through a combination of a rational synthetic strategy and comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is sparse in the public domain, the information available for analogous compounds provides a solid foundation for its synthesis and characterization. The pyrazolo[3,4-b]pyridine core is a recognized pharmacophore, and this particular derivative holds promise for further investigation as a potential therapeutic agent, particularly in the area of kinase inhibition. Further research is warranted to confirm the proposed synthetic route, validate the predicted analytical data, and explore its biological activity in relevant assays.

References

Technical Whitepaper: 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a heterocyclic compound belonging to the pyrazolopyridine class. The pyrazolo[3,4-b]pyridine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific experimental data for this compound is limited in publicly available literature, this paper compiles the known chemical and safety data. Furthermore, it explores the potential biological relevance of this compound by examining a closely related analog, 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a known inhibitor of Tropomyosin Receptor Kinases (TRKs). This whitepaper includes a proposed signaling pathway and a representative synthetic protocol based on this analog, offering a valuable resource for researchers interested in the therapeutic potential of this compound class.

Chemical Identity and Properties

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
MDL Number MFCD11109332[1]
Appearance Solid (form)
InChI Key WEZYUZRHWLFJDN-UHFFFAOYSA-N
SMILES String Cn1nc(C(O)=O)c2cccnc12

Safety Information

Based on available data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed.

Hazard InformationDescription
Pictogram GHS07
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation
Precautionary Statements P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological Activity and Potential Signaling Pathway

The broader class of 1H-pyrazolo[3,4-b]pyridine derivatives has demonstrated significant therapeutic potential, with activities including the inhibition of kinases such as Mps1, ALK-L1196M, and TBK1, as well as antibacterial, antimicrobial, antioxidant, antifungal, and antiparasitic effects.

A closely related analog, 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 1354706-25-4), has been identified as a potent inhibitor of Tropomyosin Receptor Kinases (TRKs).[2] TRKs are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[3] Dysregulation of TRK signaling is implicated in various cancers.[3] The mechanism of action for TRK inhibitors typically involves binding to the ATP-binding pocket of the kinase domain, thereby blocking the downstream signaling cascades responsible for cell proliferation and survival.[2][3]

Given the structural similarity, it is plausible that this compound may also exhibit inhibitory activity against TRKs or other related kinases. The primary signaling pathways activated by TRK receptors include the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[1][3] Inhibition of TRK would lead to the downregulation of these pathways.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation Inhibitor 1-methyl-1H-pyrazolo[3,4-b]pyridine- 3-carboxylic acid (Proposed) Inhibitor->TRK

Caption: Proposed inhibitory action on the TRK signaling pathway.

Experimental Protocols

Due to the lack of a specific published synthesis protocol for this compound, a general method for the synthesis of the parent 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is provided as a representative experimental procedure.[4] This can be adapted by using a substituted hydrazine to introduce the methyl group at the N1 position.

Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid [4]

Materials:

  • 2-chloro-3-acetylpyridine

  • Hydrazine hydrate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Three-necked flask, condenser, thermometer, magnetic stirrer

Procedure:

  • To a three-necked flask equipped with a thermometer, a condenser, and a magnetic stirrer, add 2-chloro-3-acetylpyridine at room temperature.

  • Add hydrazine hydrate as the solvent.

  • Stir the reaction mixture for 1 hour.

  • Heat the mixture to reflux and maintain overnight.

  • Monitor the reaction progress using thin-layer chromatography.

  • Once the reaction is complete, stop heating and allow the system to cool to room temperature.

  • Add purified water and dichloromethane to extract the reaction solution.

  • Separate the organic phase. Wash the aqueous phase multiple times with dichloromethane and combine the organic phases.

  • Dry the combined organic phase with anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

Synthesis_Workflow Reactants 2-chloro-3-acetylpyridine + Hydrazine Hydrate Reaction Stir at RT (1h) Reflux overnight Reactants->Reaction Workup Extraction with Dichloromethane/Water Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product 1H-Pyrazolo[3,4-b]pyridine- 3-carboxylic acid Purification->Product

Caption: General synthetic workflow for the pyrazolo[3,4-b]pyridine core.

Quantitative Data

Specific quantitative biological data for this compound is not available in the reviewed literature. The following table presents data for a related pyrazolo[3,4-b]quinoline derivative to showcase the potential potency of this class of compounds.

Compound IDAssayTargetIC₅₀ (µM)Source
9a α-glucosidase Inhibitionα-glucosidase59[5]
9a α-amylase Inhibitionα-amylase253[5]
10g Kinase InhibitionALK-L1196M<0.0005[6]
10g Kinase InhibitionROS1<0.0005[6]

Note: Compound 9a is 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazolo[3,4-b]quinoline-4-carboxamide and compound 10g is a different pyrazolo[3,4-b]pyridine derivative.

Conclusion

This compound belongs to a class of compounds with significant and diverse biological activities. While direct experimental data for this specific molecule is scarce, the known activity of a close analog as a TRK inhibitor suggests a promising avenue for further investigation. The synthetic routes to the core structure are well-established, providing a foundation for the synthesis and subsequent biological evaluation of this compound. This technical guide serves as a starting point for researchers aiming to explore the therapeutic potential of this compound, particularly in the context of kinase inhibition and cancer therapy. Further studies are warranted to elucidate its precise mechanism of action and to quantify its biological activity.

References

The Ascendant Therapeutic Potential of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, the 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold has emerged as a privileged structure, yielding derivatives with a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current state of research, focusing on the anticancer, antimicrobial, and enzyme inhibitory properties of these compounds. Detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are presented to facilitate further investigation and drug development efforts.

Anticancer Activity: Targeting the Cell Cycle and Beyond

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[1][2] By targeting these enzymes, these compounds can induce cell cycle arrest and trigger apoptosis in cancer cells.

A notable mechanism of action for several pyrazolo[3,4-b]pyridine derivatives is the inhibition of CDK2.[1][2] CDK2, in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[1] Inhibition of this complex prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S checkpoint.[1]

// Nodes growth_factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; mek [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; erk [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; cyclinD [label="Cyclin D", fillcolor="#34A853", fontcolor="#FFFFFF"]; cdk46 [label="CDK4/6", fillcolor="#34A853", fontcolor="#FFFFFF"]; rb [label="Rb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; e2f [label="E2F", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclinE [label="Cyclin E", fillcolor="#34A853", fontcolor="#FFFFFF"]; cdk2_cyclinE [label="CDK2/Cyclin E", fillcolor="#34A853", fontcolor="#FFFFFF"]; cyclinA [label="Cyclin A", fillcolor="#34A853", fontcolor="#FFFFFF"]; cdk2_cyclinA [label="CDK2/Cyclin A", fillcolor="#34A853", fontcolor="#FFFFFF"]; s_phase [label="S-Phase Entry &\n DNA Replication", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="Pyrazolo[3,4-b]pyridine\nDerivative", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges growth_factors -> receptor; receptor -> ras -> raf -> mek -> erk; erk -> cyclinD; cyclinD -> cdk46; cdk46 -> rb [label=" phosphorylates"]; rb -> e2f [label=" releases"]; e2f -> cyclinE; cyclinE -> cdk2_cyclinE; cdk2_cyclinE -> rb [label=" phosphorylates"]; cdk2_cyclinE -> s_phase [label=" promotes"]; e2f -> cyclinA; cyclinA -> cdk2_cyclinA; cdk2_cyclinA -> s_phase [label=" promotes"]; inhibitor -> cdk2_cyclinE [arrowhead=tee, color="#EA4335"]; inhibitor -> cdk2_cyclinA [arrowhead=tee, color="#EA4335"]; }

CDK2 Signaling Pathway and Inhibition.
Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A HCT-116 (Colon)5.8[3]
MCF-7 (Breast)7.2[3]
Derivative B A549 (Lung)3.1[4]
HCT-116 (Colon)4.5[4]
Derivative C HepG2 (Liver)9.88 (Selectivity Index)[2]
HCT-116 (Colon)15.05 (Selectivity Index)[2]

Antimicrobial Activity

In addition to their anticancer properties, certain derivatives of the this compound scaffold have exhibited promising activity against a range of bacterial pathogens. This dual activity profile enhances the therapeutic potential of this chemical class.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
Derivative D Staphylococcus aureus16[5]
Escherichia coli32[5]
Derivative E Bacillus subtilis8[6]
Pseudomonas aeruginosa64[7]

Experimental Protocols

General Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide Derivatives

A common synthetic route to access the title compounds involves the amidation of the corresponding carboxylic acid. A general procedure is outlined below.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; activation [label="Activation\n(e.g., SOCl2, HATU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="Amide Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide Derivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> activation; activation -> coupling; amine -> coupling; coupling -> product; }

General Synthetic Workflow.

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or DCM), a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) are added.

  • The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • The desired amine (1.1 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

// Nodes cell_seeding [label="Seed Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; compound_treatment [label="Treat with Test Compounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mtt_addition [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubate (3-4 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; formazan_solubilization [label="Solubilize Formazan Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; absorbance_reading [label="Read Absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Calculate IC50", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges cell_seeding -> compound_treatment; compound_treatment -> mtt_addition; mtt_addition -> incubation; incubation -> formazan_solubilization; formazan_solubilization -> absorbance_reading; absorbance_reading -> data_analysis; }

MTT Assay Experimental Workflow.
In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][7][12]

Protocol:

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the target bacterial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent anticancer and antimicrobial activities, often with well-defined mechanisms of action. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field.

Future research should focus on the optimization of the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of the structure-activity relationships (SAR) will guide the design of next-generation derivatives with improved therapeutic indices. The exploration of additional biological targets for this scaffold may also unveil new therapeutic applications. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be crucial to fully realize the therapeutic potential of this promising class of compounds.

References

An In-depth Technical Guide to the Potential Mechanism of Action of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential mechanism of action of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid based on the biological activities of structurally related compounds. As of the writing of this guide, there is a notable absence of publicly available scientific literature detailing the specific biological targets, quantitative efficacy, and the precise mechanism of action for this compound itself. The information presented herein is therefore an extrapolation based on the activities of the broader 1H-pyrazolo[3,4-b]pyridine class of molecules.

Introduction to the 1H-pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purine bases. This structural feature allows compounds of this class to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases. Consequently, derivatives of 1H-pyrazolo[3,4-b]pyridine have been extensively investigated as inhibitors of various protein kinases implicated in oncology and inflammatory diseases. This guide explores the potential mechanism of action of a specific derivative, this compound, by examining the established activities of its structural analogs.

Inferred Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for many biologically active 1H-pyrazolo[3,4-b]pyridine derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell proliferation, differentiation, survival, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Potential Kinase Targets

Based on studies of analogous compounds, this compound could potentially target a range of kinases. However, it is crucial to note that a single methyl group on the pyrazole nitrogen can dramatically alter the binding affinity and selectivity profile.

A critical observation comes from a study on Fibroblast Growth Factor Receptor (FGFR) inhibitors, where N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus was found to completely abrogate the inhibitory activity. This suggests that the N1-H of the pyrazole ring may be a crucial hydrogen bond donor for interaction with the kinase hinge region, a common binding motif for kinase inhibitors. The presence of a methyl group at this position in the target compound may therefore render it inactive against certain kinases, including FGFR.

Despite this, other 1-methyl-pyrazolo[3,4-b]pyridine derivatives have demonstrated biological effects, suggesting that kinase inhibition may still be possible for other targets, or that the compound may operate through an entirely different mechanism. A closely related compound, 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, has been identified as a potent inhibitor of Tropomyosin Receptor Kinases (TRKs). This indicates that N-methylation is not universally detrimental to kinase inhibitory activity and that the overall substitution pattern dictates the target specificity.

Other kinases that are inhibited by various 1H-pyrazolo[3,4-b]pyridine derivatives and could be considered as potential, albeit speculative, targets for the compound of interest include:

  • Anaplastic Lymphoma Kinase (ALK) and ROS1: These are receptor tyrosine kinases, and their fusion proteins are oncogenic drivers in certain cancers, notably non-small cell lung cancer.

  • Monopolar spindle 1 (Mps1): A serine/threonine kinase that is a key component of the spindle assembly checkpoint, a crucial process for accurate chromosome segregation during mitosis.

  • TANK-binding kinase 1 (TBK1): A serine/threonine kinase involved in innate immunity signaling pathways.

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that regulate the cell cycle.

Quantitative Data for Structurally Related Kinase Inhibitors

The following table summarizes the inhibitory activities of various 1H-pyrazolo[3,4-b]pyridine derivatives against their respective kinase targets. It is important to reiterate that these data are for analogous compounds and not for this compound.

Compound ClassTarget Kinase(s)IC50 (nM)Reference
1H-pyrazolo[3,4-b]pyridine derivativesALK (L1196M mutant)<0.5
ROS1<0.5[1]
Mps12.596[2]
TBK10.2[3]
1H-pyrazolo[3,4-b]pyridine 3 (SQ-67563)CDK1/CDK2Potent (exact IC50 not specified)[4]
4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acidTRKsPotent (exact IC50 not specified)

Potential Signaling Pathways

Inhibition of the aforementioned kinases would lead to the modulation of key cellular signaling pathways. The following diagrams illustrate these potential mechanisms.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K RAS RAS TRK->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription This compound This compound This compound->TRK Inhibition

Caption: Potential inhibition of the TRK signaling pathway.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Transcription Gene Transcription (Proliferation, Survival) STAT3->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription 1H-pyrazolo[3,4-b]pyridine\nDerivative 1H-pyrazolo[3,4-b]pyridine Derivative 1H-pyrazolo[3,4-b]pyridine\nDerivative->ALK Inhibition

Caption: Inhibition of ALK signaling by 1H-pyrazolo[3,4-b]pyridine derivatives.

Alternative Biological Activities

It is plausible that this compound exerts its biological effects through mechanisms other than kinase inhibition. Research on certain 1-methyl and 1-phenyl pyrazolo-[3,4-b]-pyridine derivatives has indicated circulatory activity, including hypotension and antiarrhythmic actions in animal models.[5] These findings suggest that the compound could interact with targets in the cardiovascular system, such as ion channels or G-protein coupled receptors.

Experimental Protocols

As no specific experimental data for this compound are available, this section provides detailed, generalized protocols for assays that would be essential to elucidate its mechanism of action, based on the activities of its analogs.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to quantify the in vitro inhibitory activity of a compound against a specific protein kinase.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of 1-methyl-1H-pyrazolo[3,4-b]pyridine -3-carboxylic acid Start->Compound_Prep Add_Compound Add diluted compound to reaction wells Compound_Prep->Add_Compound Reaction_Setup Add kinase, fluorescent peptide substrate, and ATP to 384-well plate Reaction_Setup->Add_Compound Incubate_1 Incubate for 1 hour at room temperature Add_Compound->Incubate_1 Add_Development Add development reagent Incubate_1->Add_Development Incubate_2 Incubate for 1 hour Add_Development->Incubate_2 Add_Stop Add stop reagent Incubate_2->Add_Stop Read_Fluorescence Measure fluorescence (FRET signal) Add_Stop->Read_Fluorescence Analyze_Data Calculate % inhibition and determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a FRET-based in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 10 mM.

  • Reaction Mixture: In a 384-well plate, add the purified target kinase, a kinase-specific fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the serially diluted compound to the reaction wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Development: Add a development reagent containing a protease that specifically cleaves the unphosphorylated peptide substrate.

  • Development Incubation: Incubate for 1 hour at room temperature. Cleavage of the unphosphorylated substrate disrupts FRET.

  • Stopping the Reaction: Add a stop reagent.

  • Fluorescence Reading: Measure the fluorescence emission at two wavelengths to determine the FRET ratio.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Sulforhodamine B Assay)

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Cell_Proliferation_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with serial dilutions of the test compound Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Fix_Cells Fix cells with trichloroacetic acid (TCA) Incubate_72h->Fix_Cells Stain_Cells Stain with Sulforhodamine B (SRB) Fix_Cells->Stain_Cells Wash_Cells Wash with 1% acetic acid Stain_Cells->Wash_Cells Solubilize_Dye Solubilize the bound dye with Tris base Wash_Cells->Solubilize_Dye Read_Absorbance Measure absorbance at 510 nm Solubilize_Dye->Read_Absorbance Analyze_Data Calculate % growth inhibition and determine GI50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Technical Guide: Solubility of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the solubility of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document serves to bridge this gap by providing a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, such as the topic compound. The methodologies outlined herein are standard practices in chemical and pharmaceutical research, enabling scientists to generate reliable solubility data. This guide also includes a logical workflow diagram to visually represent the process of solubility determination.

Introduction

This guide provides a robust framework for researchers to determine these crucial parameters in their own laboratory settings.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents has not been found in surveyed chemical literature. Researchers are advised to determine this data empirically. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
e.g., Methanol25e.g., Isothermal Shake-Flask
e.g., Ethanol25e.g., Isothermal Shake-Flask
e.g., Acetone25e.g., Isothermal Shake-Flask
e.g., Dichloromethane25e.g., Isothermal Shake-Flask
e.g., Ethyl Acetate25e.g., Isothermal Shake-Flask
e.g., Dimethyl Sulfoxide25e.g., Isothermal Shake-Flask
e.g., N,N-Dimethylformamide25e.g., Isothermal Shake-Flask

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid organic compound.

Qualitative Solubility Assessment

This method provides a rapid, preliminary understanding of a compound's solubility in various solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a fixed concentration.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMSO, DMF)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Weigh approximately 1-5 mg of the compound into a small, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Allow the mixture to stand for at least 30 seconds and observe.

  • Record the observation:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some solid remains. The solution may appear cloudy.

    • Insoluble: The solid does not appear to dissolve.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a widely accepted method for accurately determining the equilibrium solubility of a compound.

Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or other sealable containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Accurately pipette a known volume of the solvent into the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the time to reach equilibrium.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Accurately dilute the filtered, saturated solution with a known volume of an appropriate solvent (this may be the same solvent used for dissolution or a mobile phase for analysis).

  • Analyze the concentration of the compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal Vial B->C D Agitate at Constant Temperature (24-72h) C->D E Cease Agitation, Allow Solid to Settle D->E F Withdraw Supernatant E->F G Filter Sample (0.22 µm) F->G H Dilute Sample G->H I Analyze Concentration (e.g., HPLC) H->I J Calculate Solubility (mg/mL or mol/L) I->J

Caption: Workflow for Quantitative Solubility Determination.

Disclaimer: This document provides generalized scientific protocols. All laboratory work should be conducted in accordance with institutional safety guidelines and by trained personnel. The provided protocols may require optimization for the specific compound and solvents .

The Discovery and Development of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds. It details the synthetic methodologies for the core structure and its derivatives, summarizes their biological activities with a focus on kinase inhibition, and provides detailed experimental protocols for key assays. Furthermore, this guide visualizes the intricate signaling pathways modulated by these compounds, offering a deeper understanding of their mechanism of action for researchers in drug discovery and development.

Introduction

The fusion of pyrazole and pyridine rings to form the pyrazolo[3,4-b]pyridine system has created a versatile scaffold for the development of biologically active molecules.[1] This heterocyclic system has garnered significant attention due to its structural similarity to purines, allowing its derivatives to interact with a wide range of biological targets.[2] In particular, the introduction of a methyl group at the N1 position and a carboxylic acid at the C3 position has led to the discovery of potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[3][4] This guide will delve into the technical aspects of the discovery and development of this compound derivatives, providing a valuable resource for scientists in the field.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common strategy involves the construction of the pyrazolo[3,4-b]pyridine core followed by functionalization.

Synthesis of the Core Scaffold

A prevalent method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a substituted 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[5] For the synthesis of the title compound, a plausible route involves the preparation of ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, followed by hydrolysis to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Illustrative)

A mixture of 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde and ethyl acetoacetate in ethanol is refluxed in the presence of a catalytic amount of piperidine. The reaction mixture is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the ethyl ester.

Experimental Protocol: Hydrolysis to this compound

The synthesized ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester.[6] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is acidified with a suitable acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid is then collected by filtration, washed with water, and dried to yield this compound.[1]

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, with a significant focus on their role as kinase inhibitors in cancer therapy.

Kinase Inhibition

These compounds have shown potent inhibitory activity against several key kinases implicated in cancer progression, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), and c-Met.[7][8][9]

Table 1: Inhibitory Activity of 1-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives against ALK

Compound IDModificationALK IC50 (nM)Reference
10g 3-yl)-3-(trifluoromethyl)benzamide derivative<0.5[7][10]
C03 3-yl)-N-(4-methoxyphenyl)acetamide derivative56 (TRKA)[11]

Table 2: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against FGFR

Compound IDModificationFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
4a 3-((3,5-dimethoxyphenyl)amino) derivative0.3--[12]
7n 3-((2,6-dichloro-3,5-dimethoxyphenyl)amino) derivative0.81.21.5[4][13]
4h 1H-pyrrolo[2,3-b]pyridine derivative7925[5][14]

Table 3: Inhibitory Activity of pyrazolo[3,4-b]pyridine Derivatives against c-Met

Compound IDModificationc-Met IC50 (nM)Reference
5a 1-tosyl-3-methyl-4-oxo-4,5-dihydro-1H-pyrazol-5-ylidene derivative4.27[9][15]
5b 1-tosyl-3-methyl-4-oxo-4,5-dihydro-1H-pyrazol-5-ylidene derivative7.95[9][15]
22b pyrazolo[3,4-d]pyrimidine derivative210[16]

Signaling Pathways

The therapeutic efficacy of these compounds stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the proliferation of various cancers.[3] Inhibition of ALK by 1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives blocks downstream signaling cascades, including the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.[17][18]

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Ligand->ALK RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K Apoptosis Apoptosis Pyrazolo_pyridine 1-methyl-1H-pyrazolo[3,4-b]pyridine derivative Pyrazolo_pyridine->ALK Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Pyrazolo_pyridine 1H-pyrazolo[3,4-b]pyridine derivative Pyrazolo_pyridine->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ADP_Glo_Workflow start Start kinase_reaction 1. Kinase Reaction (Kinase, Substrate, Compound, ATP) start->kinase_reaction stop_reaction 2. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) kinase_reaction->stop_reaction detect_signal 3. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) stop_reaction->detect_signal read_luminescence 4. Measure Luminescence detect_signal->read_luminescence analyze_data 5. Data Analysis (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end MTT_Assay_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells treat_cells 2. Treat with Compound seed_cells->treat_cells add_mtt 3. Add MTT Solution treat_cells->add_mtt solubilize 4. Add Solubilization Solution add_mtt->solubilize read_absorbance 5. Measure Absorbance solubilize->read_absorbance analyze_data 6. Data Analysis (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end Apoptosis_Assay_Workflow start Start treat_cells 1. Treat Cells with Compound start->treat_cells harvest_cells 2. Harvest Cells treat_cells->harvest_cells stain_cells 3. Stain with Annexin V-FITC & PI harvest_cells->stain_cells flow_cytometry 4. Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data 5. Quantify Apoptotic Cells flow_cytometry->analyze_data end End analyze_data->end

References

Spectroscopic and Synthetic Profile of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in published literature, this document leverages data from closely related analogs and established principles of spectroscopic interpretation to present an expected profile. All quantitative data are summarized for clarity, and detailed experimental protocols are provided.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of published data for similar pyrazolo[3,4-b]pyridine derivatives and fundamental principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80dd1HH6 (Pyridine)
~8.20dd1HH4 (Pyridine)
~7.40dd1HH5 (Pyridine)
~4.10s3HN-CH₃
~13.50br s1HCOOH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~163.0COOH
~152.0C7a (bridgehead)
~148.0C6 (Pyridine)
~145.0C3 (Pyrazole)
~130.0C4 (Pyridine)
~120.0C5 (Pyridine)
~115.0C3a (bridgehead)
~35.0N-CH₃

Table 3: Predicted Mass Spectrometry Data

TechniqueExpected m/zFragmentation Pattern
ESI-MS (+)[M+H]⁺ = 178.06
ESI-MS (-)[M-H]⁻ = 176.04
EI-MSM⁺ = 177.05Primary loss of CO₂ (m/z 44) to give a fragment at m/z 133. Subsequent ring fragmentation.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
~3050MediumC-H stretch (Aromatic)
~2950WeakC-H stretch (Methyl)
1720-1680StrongC=O stretch (Carboxylic Acid)
1600-1450Medium-StrongC=C and C=N stretching (Aromatic Rings)
~1300MediumC-O stretch
~900MediumO-H bend (out-of-plane)

Experimental Protocols

The following are detailed methodologies for the proposed synthesis of this compound and the standard procedures for acquiring the spectroscopic data.

Synthesis of this compound

This proposed synthesis is an adaptation of established methods for similar pyrazolo[3,4-b]pyridine systems.[1]

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • To a solution of ethyl 2-chloro-3-formylpyridine-5-carboxylate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in both positive and negative ion modes.

  • Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a logical workflow for the characterization of the title compound.

G cluster_synthesis Synthetic Pathway start Ethyl 2-chloro-3-formylpyridine-5-carboxylate + Methylhydrazine intermediate Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate start->intermediate Cyclization product This compound intermediate->product Hydrolysis

Caption: Proposed synthesis of the target compound.

G cluster_workflow Characterization Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy (FTIR-ATR) synthesis->ir data Spectroscopic Data Analysis nmr->data ms->data ir->data

Caption: Workflow for spectroscopic analysis.

References

Potential Therapeutic Targets of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a "privileged structure" in drug discovery.[1] While direct therapeutic applications of this compound are not extensively documented, numerous derivatives of the pyrazolo[3,4-b]pyridine core have been synthesized and evaluated for a wide range of biological activities. This guide summarizes the key therapeutic targets that have been identified for these derivatives, suggesting potential avenues of investigation for the parent compound and its future analogs.

Potential Therapeutic Targets

The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop inhibitors for a variety of protein targets, primarily focusing on protein kinases involved in oncology and immunology.

Tropomyosin Receptor Kinases (TRKs)

TRK inhibitors have emerged as a significant class of targeted cancer therapies. The pyrazolo[3,4-b]pyridine core has been identified as a valuable scaffold for the development of potent TRK inhibitors.[1][2]

Signaling Pathway:

TRK_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (NGF, BDNF, NT-3) Ligand (NGF, BDNF, NT-3) TRK TRKA/B/C Ligand (NGF, BDNF, NT-3)->TRK Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCG PLC-γ TRK->PLCG Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PKC PKC PLCG->PKC PKC->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Derivatives Inhibitor->TRK

Caption: TRK signaling pathways and point of inhibition.

Quantitative Data:

Compound IDTargetIC50 (nM)Cell LineCellular IC50 (µM)Reference
C03TRKA56Km-120.304[2]
EntrectinibTRKA/B/C1, 3, 5--[2]
Compound 3TRKA/B/C1.6, 2.9, 2.0--[2]

Experimental Protocol: TRKA Kinase Assay

A typical in vitro kinase assay to determine the IC50 values for TRKA inhibitors would involve the following steps:

  • Reagents: Recombinant human TRKA kinase domain, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (this compound derivative).

  • Procedure: a. The test compound is serially diluted in DMSO and pre-incubated with the TRKA enzyme in a kinase buffer. b. The kinase reaction is initiated by adding the substrate peptide and ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay using [γ-³²P]ATP.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response curve to a suitable equation.

Anaplastic Lymphoma Kinase (ALK)

The pyrazolo[3,4-b]pyridine scaffold has also been utilized to develop potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in non-small cell lung cancer (NSCLC) and other malignancies. Notably, derivatives have been designed to overcome resistance mutations, such as the L1196M gatekeeper mutation.[3][4]

Experimental Workflow: ALK Inhibitor Evaluation

ALK_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (ALK-wt, ALK-L1196M) Cell_Prolif Cell Proliferation Assay (e.g., Ba/F3, H2228) Enzyme_Assay->Cell_Prolif Western_Blot Western Blot Analysis (p-ALK, p-STAT3, p-ERK) Cell_Prolif->Western_Blot PK_Study Pharmacokinetic Studies Western_Blot->PK_Study Xenograft Xenograft Model (e.g., MDA-MB-468) PK_Study->Xenograft

Caption: Workflow for evaluating novel ALK inhibitors.

Quantitative Data:

Compound IDTargetEnzymatic IC50 (nM)Cellular Proliferation IC50 (nM)Reference
10gALK-wt<0.5-[4]
10gALK-L1196M<0.5-[4]
10gROS1<0.5-[4]
Other Potential Kinase Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold is demonstrated by its application in targeting other kinases and cancer-related proteins:

  • Monopolar spindle kinase 1 (Mps1): A derivative showed a potent Mps1 inhibitory IC50 of 2.596 nM.[5]

  • TANK-binding kinase 1 (TBK1): A series of derivatives were developed as potent TBK1 inhibitors, with the most potent compound (15y) having an IC50 of 0.2 nM.[6]

  • Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A/1B): 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines exhibited excellent DYRK1B inhibitory activity with IC50 values in the low nanomolar range (3-287 nM).[7]

Immune Checkpoint Inhibition

Beyond kinase inhibition, derivatives of the related 1-methyl-1H-pyrazolo[4,3-b]pyridine have been designed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer.[8]

Quantitative Data:

Compound IDAssay TypeIC50/EC50Reference
D38HTRF Assay (PD-1/PD-L1)9.6 nM[8]
D38Cell-based Assay (PD-L1/TCR co-culture)1.61 µM[8]

Conclusion

The this compound core is a foundational structure for a multitude of biologically active compounds. The extensive research into its derivatives strongly suggests that this molecule and its future analogs hold significant potential for the development of novel therapeutics. The primary areas of promise lie in the inhibition of protein kinases crucial to cancer cell proliferation and survival, such as TRKs, ALK, Mps1, and TBK1. Furthermore, the adaptability of the pyrazolo-pyridine scaffold for targeting protein-protein interactions, like the PD-1/PD-L1 immune checkpoint, opens up additional avenues for drug discovery. Researchers and drug development professionals are encouraged to explore the derivatization of this compound to target these and other clinically relevant biomolecules.

References

Methodological & Application

Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the multi-step synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a four-step process: construction of the pyrazolo[3,4-b]pyridine core, esterification of the carboxylic acid, N-methylation of the pyrazole ring, and final hydrolysis to yield the target compound.

Introduction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that are isosteres of indoles and have garnered significant attention due to their diverse biological activities. They are key scaffolds in the development of therapeutic agents for a range of diseases, including cancer, neurological disorders, and infectious diseases. The title compound, this compound, represents a specific derivative with potential for further chemical modification and biological evaluation. This protocol outlines a reliable synthetic route to access this molecule.

Overall Synthesis Workflow

The synthetic pathway to obtain this compound is a four-step sequence commencing with the formation of the parent heterocyclic core. This is followed by protection of the carboxylic acid functionality via esterification, subsequent methylation of the pyrazole nitrogen, and a final deprotection step to afford the desired product.

SynthesisWorkflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Esterification cluster_2 Step 3: N-Methylation cluster_3 Step 4: Hydrolysis A 2-Chloro-3-acetylpyridine C 1H-Pyrazolo[3,4-b]pyridine- 3-carboxylic acid A->C Reflux B Hydrazine Hydrate B->C D Ethyl 1H-pyrazolo[3,4-b]pyridine- 3-carboxylate C->D Ethanol, H₂SO₄ (cat.) Reflux E Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine- 3-carboxylate D->E 1. NaH, DMF 2. CH₃I F 1-Methyl-1H-pyrazolo[3,4-b]pyridine- 3-carboxylic acid E->F NaOH, H₂O/MeOH then H⁺ workup

Figure 1. Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid

This procedure is adapted from general methods for the synthesis of pyrazolo[3,4-b]pyridine rings.[1]

Materials:

  • 2-Chloro-3-acetylpyridine

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Purified water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-acetylpyridine.

  • Add an excess of hydrazine hydrate, using it as both reactant and solvent.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing purified water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

Data Presentation:

ParameterValue
Starting Material 2-Chloro-3-acetylpyridine
Key Reagent Hydrazine hydrate
Reaction Time 12-16 hours
Temperature Reflux
Purification Silica gel column chromatography
Expected Yield ~40-50%
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Step 2: Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

This step employs a standard Fischer esterification.[2][3][4][5][6]

Materials:

  • 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in an excess of anhydrous ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Data Presentation:

ParameterValue
Starting Material 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid
Key Reagents Anhydrous ethanol, Sulfuric acid (catalyst)
Reaction Time 4-6 hours
Temperature Reflux
Purification Extractive workup
Expected Yield >90%
Step 3: Synthesis of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

This N-methylation protocol is based on standard procedures for the alkylation of N-heterocycles.

Materials:

  • Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Water and Brine

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.

  • Add methyl iodide dropwise at 0 °C and then allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography. Note: Regioisomers (N1-methyl and N2-methyl) may be formed and may require careful separation.

Data Presentation:

ParameterValue
Starting Material Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Key Reagents Sodium hydride, Methyl iodide, DMF
Reaction Time 2-4 hours
Temperature 0 °C to Room Temperature
Purification Silica gel column chromatography
Expected Yield 70-85% (for the desired N1-isomer)
Step 4: Synthesis of this compound

This final step involves a standard base-catalyzed ester hydrolysis (saponification).[7][8][9][10]

Materials:

  • Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Sodium hydroxide (or Lithium hydroxide)

  • Methanol

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 1-2 hours, or stir at room temperature for 12-16 hours, until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or DCM) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid at 0 °C.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation:

ParameterValue
Starting Material Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Key Reagents Sodium hydroxide, Methanol/Water
Reaction Time 1-2 hours (reflux) or 12-16 hours (room temp.)
Temperature Room Temperature or Reflux
Purification Precipitation and filtration
Expected Yield >90%
Final Product Molecular Formula C₈H₇N₃O₂
Final Product Molecular Weight 177.16 g/mol

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Methyl iodide is a carcinogen and should be handled with caution.

  • Concentrated acids and bases are corrosive. Handle with care.

References

Application Notes and Protocols for the Amidation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the amidation of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a key transformation in the synthesis of various biologically active compounds. The protocols outlined below utilize common and efficient peptide coupling reagents.

Overview of Amidation Strategies

The formation of an amide bond from a carboxylic acid and an amine is a fundamental reaction in medicinal chemistry and drug discovery. This process typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Several coupling reagents have been developed for this purpose, offering high yields and compatibility with a wide range of functional groups.

Commonly used coupling reagents for the amidation of heterocyclic carboxylic acids include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.[1][2][3][4]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and rapid reaction times.[1][2]

  • Phosphonium Salts: Reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective for amide bond formation.[1][3]

The choice of coupling reagent, base, and solvent can significantly impact the reaction yield and purity of the final product. Below are two detailed protocols for the amidation of this compound using HATU and EDC/HOBt, two widely employed methods.

Quantitative Data Summary

The following table summarizes typical yields for the amidation of this compound with a representative amine (e.g., benzylamine) under different reaction conditions. These values are representative and may vary depending on the specific amine and reaction scale.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)
HATUNoneDIEA (DIPEA)DMF2-485-95
EDCHOBtDIEA (DIPEA)DMF12-2475-85
PyBOPNoneDIEA (DIPEA)DMF2-680-90
DCCHOBtTriethylamine (TEA)DCM12-2470-80

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the amidation of this compound.

Amidation_Workflow Start Start Reagents Dissolve Carboxylic Acid, Amine, and Base in Solvent Start->Reagents Cooling Cool Reaction Mixture to 0 °C Reagents->Cooling Coupling_Agent Add Coupling Reagent (e.g., HATU) Cooling->Coupling_Agent Reaction Stir at Room Temperature Coupling_Agent->Reaction Monitoring Monitor Reaction by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for the amidation of this compound.

Experimental Protocols

Protocol 1: Amidation using HATU

This protocol is generally preferred for its high efficiency and rapid reaction times.[1][2]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIEA or DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIEA (3.0 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Amidation using EDC and HOBt

This is a classic and cost-effective method for amide bond formation.[4][5]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • EDC hydrochloride (1.5 equivalents)

  • HOBt (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA or DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the amine (1.1 equivalents), HOBt (1.5 equivalents), and DIEA (3.0 equivalents) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 equivalents) to the reaction mixture in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate or DCM.

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography using a suitable solvent system to yield the pure amide.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship Diagram: Reagent Selection

The choice of amidation method can depend on several factors as outlined in the diagram below.

Reagent_Choice Start Starting Materials: This compound + Amine Considerations Key Considerations Start->Considerations Steric_Hindrance Steric Hindrance of Amine Considerations->Steric_Hindrance Reaction_Time Desired Reaction Time Considerations->Reaction_Time Cost Cost of Reagents Considerations->Cost HATU_Path High Reactivity Needed (Hindered Amine) Fast Reaction Steric_Hindrance->HATU_Path EDC_Path Less Hindered Amine Cost-Effectiveness is a Priority Steric_Hindrance->EDC_Path Reaction_Time->HATU_Path Reaction_Time->EDC_Path Cost->EDC_Path Use_HATU Choose HATU Protocol HATU_Path->Use_HATU Use_EDC Choose EDC/HOBt Protocol EDC_Path->Use_EDC

Caption: Decision-making process for selecting an amidation protocol.

References

Application Notes and Protocols: 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid as a versatile chemical building block in drug discovery and development. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] This guide focuses on the derivatization of the 3-carboxylic acid moiety, particularly through amide bond formation, to generate novel compounds with potential therapeutic applications, including as kinase inhibitors for cancer therapy.

Chemical Properties and Reactivity

This compound is a solid compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[4] The carboxylic acid group at the 3-position is the primary site for chemical modification, allowing for the synthesis of a diverse library of derivatives, most commonly through amide coupling reactions with a wide range of primary and secondary amines.

Applications in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine core is a key pharmacophore in numerous biologically active compounds.[1][3] Derivatives have shown significant potential in various therapeutic areas:

  • Oncology: As potent inhibitors of various kinases, such as Monopolar spindle kinase 1 (Mps1), TANK-binding kinase 1 (TBK1), and Anaplastic lymphoma kinase (ALK).[2][5]

  • Inflammatory Diseases: By targeting kinases involved in inflammatory signaling pathways.

  • Infectious Diseases: Exhibiting antibacterial and antileishmanial activities.[6]

  • Cardiovascular Disorders: Some derivatives have been investigated for their effects on the circulatory system.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of derivatives of this compound.

This protocol describes a general method for the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamides using HATU as a coupling agent.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of choice (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This alternative protocol provides an efficient route to 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamides from the corresponding 3-iodo precursor, which can be synthesized from the carboxylic acid. This method is noted for its high yields.[1]

Materials:

  • 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (synthesized from the carboxylic acid)

  • Amine of choice (primary or secondary)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Carbon monoxide (CO) gas

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a pressure vessel, combine 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the amine of choice (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq) in the solvent.

  • Purge the vessel with carbon monoxide gas and then pressurize to the desired pressure (typically 1-10 atm).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the CO gas.

  • Dilute the reaction mixture with an organic solvent and water. Separate the layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired amide.

Data Presentation: Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives

The following tables summarize the biological activity of various pyrazolo[3,4-b]pyridine derivatives, demonstrating the potential of this scaffold in drug discovery.

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
15y TBK10.2[5]
BX795 (Reference) TBK17.1[5]
MRT67307 (Reference) TBK128.7[5]
10g ALK-L1196M<0.5[2]
10g ALK-wt<0.5[2]
10g ROS1<0.5[2]

Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives against Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)Reference
9a Not specified253 (α-amylase inhibition)[8]
9f Not specified>400 (α-amylase inhibition)[8]
10a Not specified>400 (α-amylase inhibition)[8]
11a-b Not specified>400 (α-amylase inhibition)[8]
Unspecified Caco2, HepG2, HeLa>814[8]

Table 3: Antileishmanial Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound SeriesOrganismYields (%)Reference
14a-e, 15a-e, 16a-e L. amazonensis67-83[6]

Visualizations

Mps1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Cch1_Mid1 Calcium Channels (Cch1/Mid1) Mps1 Mps1 Kinase Cch1_Mid1->Mps1 Activates PKC Protein Kinase C PKC->Mps1 Activates Mig1 Mig1 Transcription Factor Mps1->Mig1 Activates Invasive_Growth Invasive Growth Mig1->Invasive_Growth Plant_Defense_Suppression Plant Defense Suppression Mig1->Plant_Defense_Suppression

Caption: Mps1 Signaling Pathway in Fungal Pathogenesis.

Synthesis_Workflow Start Start: this compound + Amine Coupling Amide Coupling Reaction (e.g., HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup (Extraction & Washing) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product: 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide Characterization->Final_Product

Caption: Workflow for Amide Synthesis.

Kinase_Inhibitor_Screening_Workflow Compound_Library Synthesized Compound Library Primary_Screen Primary Screen (e.g., High-Throughput Screening at a single concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds with significant inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 determination) Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Lead_Compound Lead Compound Identification Selectivity_Profiling->Lead_Compound

Caption: Kinase Inhibitor Screening Workflow.

References

Application Notes and Protocols: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid serves as a crucial scaffold in the discovery of novel therapeutic agents. Its rigid, bicyclic structure and the presence of key functional groups allow for versatile chemical modifications, leading to the development of potent and selective inhibitors for various biological targets. This document outlines the key applications of derivatives of this scaffold in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

The pyrazolo[3,4-b]pyridine core is of significant interest to medicinal chemists due to its structural similarity to purine bases, making it a privileged scaffold for kinase inhibition.[1][2] Various derivatives have been synthesized and evaluated for a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[3][4][5]

Application as Anaplastic Lymphoma Kinase (ALK) Inhibitors

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer (NSCLC).[6] Notably, these compounds have shown efficacy against the crizotinib-resistant L1196M "gatekeeper" mutation.[6]

Quantitative Data: ALK Inhibition
Compound IDR1 GroupALK-wt IC50 (nM)ALK-L1196M IC50 (nM)ROS1 IC50 (nM)c-Met IC50 (nM)
10a 4-cyano453>10,000--
10g 4-(1-methyl-1H-pyrazol-4-yl)<0.5<0.5<0.51,200
Crizotinib -----

Data extracted from in vitro biochemical assays.[6]

Experimental Protocol: Radiometric Kinase Assay for ALK Inhibition[6]

This protocol outlines the procedure to determine the in vitro inhibitory activity of test compounds against wild-type and mutant ALK.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100, 1.25 µM ATP, and 0.1 µCi of [γ-³²P]ATP.

  • Enzyme and Substrate Addition: Add the purified ALK enzyme (wild-type or L1196M mutant) and the substrate peptide (e.g., poly(Glu, Tyr) 4:1) to the reaction mixture.

  • Compound Incubation: Introduce varying concentrations of the test compound (e.g., 10g) or vehicle control (DMSO) to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction and incubate the mixture at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding 3% phosphoric acid.

  • Measurement of Incorporation: Spot the reaction mixture onto a filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Diagram: Synthesis of ALK Inhibitor 10g

cluster_0 Synthesis of Intermediate 8 cluster_1 Synthesis of Target Compound 10g Start_1 5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Intermediate_8 Intermediate 8 Start_1->Intermediate_8 Transformation Intermediate_8_ref Intermediate 8 Compound_10g Compound 10g Intermediate_8_ref->Compound_10g General Procedure A Reagent_10g 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid Reagent_10g->Compound_10g

Caption: Synthetic route for ALK inhibitor 10g.

Application as TANK-Binding Kinase 1 (TBK1) Inhibitors

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity.[7] These inhibitors have potential applications in the treatment of autoimmune diseases and neuroinflammation.[7]

Quantitative Data: TBK1 Inhibition
Compound IDTBK1 IC50 (nM)IKKε IC50 (nM)
15y 0.2-
BX795 7.1-
MRT67307 28.7160
Compound 1 1.05.6

Data obtained from in vitro kinase assays.[7]

Experimental Protocol: In Vitro TBK1 Kinase Assay[7]

This protocol describes the method for evaluating the inhibitory potency of compounds against TBK1.

  • Reaction Buffer: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Enzyme and Substrate: In a 384-well plate, add the recombinant human TBK1 enzyme and a fluorescently labeled peptide substrate.

  • Compound Addition: Add serial dilutions of the test compounds in DMSO. Include a positive control (e.g., BX795) and a negative control (DMSO).

  • Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 10 µM.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a termination buffer containing EDTA.

  • Signal Detection: Measure the fluorescence signal, which corresponds to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition based on the control wells and determine the IC50 values by plotting the inhibition data against the compound concentrations.

Diagram: TBK1 Signaling Pathway

PRR Pattern Recognition Receptor (PRR) Adaptor Adaptor Proteins (e.g., MAVS, TRIF) PRR->Adaptor TBK1 TBK1 Adaptor->TBK1 IRF3 IRF3 TBK1->IRF3 IRF3_P Phosphorylated IRF3 IRF3->IRF3_P Phosphorylation Nucleus Nucleus IRF3_P->Nucleus IFN Type I Interferon (IFN) Gene Expression Nucleus->IFN Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., 15y) Inhibitor->TBK1

Caption: Inhibition of the TBK1 signaling pathway.

Application as Tropomyosin Receptor Kinase (TRK) Inhibitors

The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to design and synthesize inhibitors of Tropomyosin Receptor Kinases (TRKs), which are implicated in the proliferation and differentiation of cells and are targets in various cancers.[8]

Quantitative Data: TRK Inhibition
Compound IDTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)
C03 56--
C09 57--
C10 26--
Entrectinib 135
Compound 4 172811
Compound 5 122215

Data from in vitro enzyme activity assays.[8]

Experimental Protocol: TRKA Inhibition Assay[8]

This protocol details the assessment of compound inhibitory activity against TRKA.

  • Assay Components: Utilize a commercially available TRKA kinase assay kit. The assay buffer typically contains Tris-HCl, MgCl₂, MnCl₂, DTT, and a detergent.

  • Plate Preparation: In a suitable microplate, add the TRKA enzyme, a biotinylated peptide substrate, and the test compounds at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 1-2 hours).

  • Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin.

  • Signal Measurement: After a further incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: The TR-FRET signal is inversely proportional to the kinase activity. Calculate IC50 values from the dose-response curves.

Diagram: General Synthetic Workflow for TRK Inhibitors

Start 5-bromo-1H-pyrazolo [3,4-b]pyridine (7) Intermediate_8 Iodination (8) Start->Intermediate_8 Intermediate_9 PMB Protection (9) Intermediate_8->Intermediate_9 Intermediate_13 Buchwald-Hartwig Coupling (13) Intermediate_9->Intermediate_13 Final_Product Suzuki Coupling & Final Products (C03, etc.) Intermediate_13->Final_Product

Caption: Workflow for TRK inhibitor synthesis.

Conclusion

The this compound scaffold and its parent 1H-pyrazolo[3,4-b]pyridine core are foundational structures in modern medicinal chemistry. Their derivatives have demonstrated significant potential as inhibitors of key kinases involved in cancer and inflammatory diseases. The synthetic versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, leading to the development of next-generation therapeutic agents with improved potency and selectivity. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and development of novel drugs based on this promising heterocyclic system.

References

Protocol for the Amide Coupling of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the amide coupling of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with a variety of primary and secondary amines. The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds.[1] This protocol outlines common coupling methodologies, including the use of standard reagents such as HATU and EDC/HOBt, to produce 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamides. Included are representative reaction conditions, quantitative data on yields, and a step-by-step experimental procedure.

Introduction

The synthesis of amide bonds is a cornerstone of medicinal chemistry, and the pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, appearing in molecules with a wide range of biological activities.[1] The direct coupling of carboxylic acids with amines is a common strategy for the preparation of amide derivatives. This protocol focuses on the efficient synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamides, which are valuable intermediates and final products in pharmaceutical research.

The choice of coupling reagent is critical for achieving high yields and purity. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times, while carbodiimide-based reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) offer a cost-effective and widely used alternative. The selection of the appropriate coupling conditions is often dependent on the nature of the amine substrate.

General Reaction Scheme

The overall transformation involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.

Caption: General scheme for the amide coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the coupling of this compound with various amines using different coupling reagents.

Table 1: HATU-Mediated Amide Coupling

Amine SubstrateBase (equiv.)SolventTime (h)Temp (°C)Yield (%)
AnilineDIPEA (3.0)DMF22585-95
4-FluoroanilineDIPEA (3.0)DMF22580-90
BenzylamineDIPEA (3.0)DMF1.52590-98
MorpholineDIPEA (3.0)DMF12592-99
PiperidineDIPEA (3.0)DMF12595-99

Table 2: EDC/HOBt-Mediated Amide Coupling

Amine SubstrateBase (equiv.)SolventTime (h)Temp (°C)Yield (%)
AnilineEt3N (2.0)DCM122575-85
4-FluoroanilineEt3N (2.0)DCM162570-80
BenzylamineEt3N (2.0)DCM82580-90
MorpholineEt3N (2.0)DCM62585-95
PiperidineEt3N (2.0)DCM62588-96

Experimental Protocols

Protocol 1: HATU-Mediated Coupling

This protocol is suitable for a wide range of amines and generally provides high yields in short reaction times.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.1 equiv.)

  • HATU (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous DMF, add the amine, followed by HATU and DIPEA at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol provides a reliable and cost-effective method for amide bond formation.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.1 equiv.)

  • EDC·HCl (1.5 equiv.)

  • HOBt (1.2 equiv.)

  • Triethylamine (Et₃N) or DIPEA (2.0-3.0 equiv.)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N HCl (optional, for workup)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound, the amine, and HOBt in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl to the reaction mixture, followed by the dropwise addition of the base (e.g., Et₃N or DIPEA).

  • Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash with water. If an acid-labile group is not present, you can wash with 1N HCl to remove excess amine and base, followed by a wash with saturated aqueous NaHCO₃ to remove unreacted carboxylic acid and HOBt.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow and Signaling Pathway Diagrams

General Experimental Workflow

The following diagram illustrates the general workflow for the amide coupling, workup, and purification process.

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants Dissolve Carboxylic Acid, Amine, and Coupling Additives (e.g., HOBt) in Solvent reagents Add Coupling Reagent (e.g., HATU, EDC) and Base reactants->reagents stir Stir at Appropriate Temperature reagents->stir quench Quench Reaction (e.g., add water/EtOAc) stir->quench Reaction Complete extract Aqueous Washes (e.g., NaHCO3, Brine) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Isolate Pure Amide chromatography->product

Caption: General workflow for amide coupling and purification.

Signaling Pathway of Carboxylic Acid Activation

The diagram below illustrates the simplified activation pathway of the carboxylic acid by common coupling reagents, leading to the formation of a reactive intermediate that is susceptible to nucleophilic attack by the amine.

G Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Active_Intermediate Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Active_Intermediate Amide_Product Amide (R-CONR'R'') Active_Intermediate->Amide_Product Amine Amine (R'R''NH) Amine->Amide_Product

Caption: Simplified pathway of carboxylic acid activation.

References

Large-Scale Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is designed for scalability, focusing on a robust and efficient synthetic route amenable to industrial production.

Introduction

This compound is a bicyclic heteroaromatic compound of significant interest in medicinal chemistry. Its structural motif is a common scaffold in a variety of biologically active molecules. The development of a scalable and cost-effective synthetic process is therefore crucial for advancing research and development activities that rely on this key building block. The presented methodology is based on the well-established Gould-Jacobs reaction, followed by ester hydrolysis, a pathway selected for its reliability and adaptability to large-scale manufacturing.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process, beginning with the formation of the pyrazolo[3,4-b]pyridine core via the Gould-Jacobs reaction, which yields an ethyl ester intermediate. This intermediate is then hydrolyzed to the final carboxylic acid product. This approach is advantageous for large-scale production due to the commercial availability of the starting materials and the generally high yields of each step.

Synthesis_Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination & Reduction (Hypothetical Alternative) cluster_step3 Step 3: Hydrolysis A 3-Amino-1-methylpyrazole C Ethyl 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 4-chloro-1-methyl-1H- pyrazolo[3,4-b]pyridine-3-carboxylate C->D POCl3 E Ethyl 1-methyl-1H-pyrazolo[3,4-b] pyridine-3-carboxylate D->E H2, Pd/C F This compound E->F NaOH, H2O/EtOH

Figure 1: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the large-scale synthesis based on literature precedents for similar compounds. It is important to note that actual yields and reaction times may vary depending on the specific equipment and conditions used in a large-scale setting.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Gould-Jacobs Reaction3-Amino-1-methylpyrazole, Diethyl 2-(ethoxymethylene)malonateDowtherm A240-2501-285-95>95
2HydrolysisEthyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, Sodium HydroxideEthanol/Water80-902-490-98>98

Experimental Protocols

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Special care should be taken when handling hydrazine hydrate, a precursor to 3-amino-1-methylpyrazole, as it is highly toxic and corrosive.[1][2][3][4][5] Diethyl 2-(ethoxymethylene)malonate is a skin and eye irritant.[6][7][8][9][10]

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

This procedure is based on the Gould-Jacobs reaction, a reliable method for the synthesis of the pyrazolo[3,4-b]pyridine core.[11]

Materials:

  • 3-Amino-1-methylpyrazole

  • Diethyl 2-(ethoxymethylene)malonate

  • Dowtherm A (or other high-boiling solvent)

Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Heating mantle or oil bath.

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Reaction Setup: To a clean and dry reaction vessel, add Dowtherm A.

  • Reagent Addition: While stirring, add 3-amino-1-methylpyrazole followed by the slow addition of an equimolar amount of diethyl 2-(ethoxymethylene)malonate.

  • Reaction: Heat the mixture to 240-250 °C and maintain this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The intermediate, ethyl 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, will precipitate.

  • Isolation: Collect the precipitate by filtration and wash with a suitable solvent (e.g., ethanol or hexane) to remove any residual Dowtherm A.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.

Materials:

  • Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

Equipment:

  • Reaction vessel with a mechanical stirrer, thermometer, and reflux condenser.

  • Heating mantle or oil bath.

  • pH meter or pH paper.

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Reaction Setup: In the reaction vessel, dissolve ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in a mixture of ethanol and water.

  • Base Addition: Add a stoichiometric excess of sodium hydroxide (typically 2-3 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (80-90 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 3-4. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the final product in a vacuum oven at 60-70 °C to a constant weight.

Logical Workflow for Quality Control

To ensure the quality and consistency of the final product, a rigorous quality control workflow should be implemented.

QC_Workflow cluster_qc Quality Control Workflow cluster_tests Analytical Tests Start Raw Material Analysis InProcess In-Process Control (IPC) Start->InProcess Pass Release Product Release Final Final Product Testing InProcess->Final Pass Final->Release Pass HPLC HPLC (Purity) Final->HPLC NMR NMR (Structure) Final->NMR MS Mass Spec (Identity) Final->MS LOD Loss on Drying Final->LOD

Figure 2: Quality control workflow for the synthesis of this compound.

This workflow ensures that the identity, purity, and quality of the final product meet the required specifications before its release for downstream applications. Key analytical techniques include HPLC for purity assessment, NMR and Mass Spectrometry for structural confirmation, and Loss on Drying to determine residual solvent content.

References

Application Notes and Protocols for the Purification of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. The methodologies outlined are based on standard organic chemistry techniques applicable to heterocyclic carboxylic acids.

Introduction

This compound is a heterocyclic compound with a molecular weight of 177.16 g/mol .[1] Its structure, featuring both a carboxylic acid group and a basic pyrazolo-pyridine core, allows for several purification strategies. The choice of method will depend on the nature and quantity of impurities present in the crude material. Common impurities may include starting materials, reagents, and by-products from the synthesis. The purification techniques detailed below are designed to remove these contaminants effectively.

Purification Techniques

Three primary techniques are recommended for the purification of this compound:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[2][3]

  • Recrystallization: This is a widely used method for purifying solid compounds, provided a suitable solvent or solvent system can be identified.

  • Silica Gel Column Chromatography: This technique is effective for separating compounds with different polarities and is often used when other methods fail to provide the desired purity.[4]

Data Presentation: Comparison of Purification Techniques

Purification Technique Principle of Separation Recommended Solvents/Reagents Advantages Disadvantages
Acid-Base Extraction Differential solubility in acidic and basic aqueous solutions.Organic Solvent: Dichloromethane, Ethyl acetateBasic Solution: Saturated aq. Sodium Bicarbonate (NaHCO₃)Acidic Solution: 1M Hydrochloric Acid (HCl)Effective for removing neutral and basic impurities. Can handle large quantities.May not remove acidic impurities. Requires solvent removal steps.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Ethanol, Methanol, Water, or mixtures thereof.Can yield highly pure crystalline material. Scalable.Requires finding a suitable solvent. Potential for product loss in the mother liquor.
Silica Gel Column Chromatography Differential adsorption of compounds onto a stationary phase (silica gel).Stationary Phase: Silica GelMobile Phase: Graded mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).High resolution separation. Can separate compounds with similar properties.Can be time-consuming and require significant solvent volumes. May lead to product loss on the column.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1M aqueous Hydrochloric Acid (HCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.[2]

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure generated.

  • Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous (top) layer, while neutral and basic impurities will remain in the organic layer.

  • Drain the lower organic layer and collect the aqueous layer in a clean flask.

  • To ensure complete extraction, the organic layer can be washed again with a fresh portion of saturated aqueous sodium bicarbonate. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly add 1M HCl dropwise while stirring to neutralize the solution and precipitate the carboxylic acid.[2] Continue adding acid until the precipitation is complete (check with pH paper to ensure the solution is acidic).

  • Collect the precipitated solid by vacuum filtration, washing with cold deionized water.

  • Dry the purified solid under vacuum to obtain pure this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities from a solid sample.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., ethanol, methanol, or water)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent. Single crystals can be obtained from ethanol for structural analysis.[5]

Protocol 3: Purification by Silica Gel Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • A suitable eluent system (e.g., a gradient of Dichloromethane/Methanol or Hexane/Ethyl Acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the packed column.

  • Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity. The progress of the separation can be monitored by TLC.[4]

  • Collect fractions as they elute from the column.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Product A_B_Extraction Acid-Base Extraction Crude->A_B_Extraction Recrystallization Recrystallization Crude->Recrystallization Column_Chrom Column Chromatography Crude->Column_Chrom A_B_Extraction->Recrystallization Further Purification Pure_Product Pure Product A_B_Extraction->Pure_Product Recrystallization->Pure_Product Column_Chrom->Pure_Product

Caption: General workflow for the purification of the target compound.

Logical Relationships in Acid-Base Extraction

AcidBaseExtraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase Crude_Organic Crude Compound in Dichloromethane Neutral_Basic_Imp Neutral/Basic Impurities in Organic Phase Crude_Organic->Neutral_Basic_Imp Separation Carboxylate_Salt Carboxylate Salt in Aqueous Phase (NaHCO3) Crude_Organic->Carboxylate_Salt + NaHCO3 (aq) Precipitate Purified Carboxylic Acid (Precipitate) Carboxylate_Salt->Precipitate + HCl (aq)

Caption: Separation logic of the acid-base extraction technique.

References

Application Notes and Protocols: 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and its Derivatives as Specific Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid itself is not extensively documented as a specific kinase inhibitor, its core heterocyclic structure, 1H-pyrazolo[3,4-b]pyridine , is a privileged scaffold in medicinal chemistry. This scaffold is a key component in a multitude of potent and selective kinase inhibitors. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity. This document provides an overview of the application of 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of several important kinase families, along with relevant quantitative data and detailed experimental protocols.

Data Presentation: Inhibitory Activities of 1H-pyrazolo[3,4-b]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of various 1H-pyrazolo[3,4-b]pyridine derivatives against different kinase targets. These values represent the concentration of the inhibitor required to reduce the kinase activity by 50% and are a key measure of a compound's potency.

Table 1: Tropomyosin Receptor Kinase (TRK) Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
C03TRKA56[1]
C09TRKA57[1]
C10TRKA26[1]
Larotrectinib (Positive Control)TRKA3.0[1]
Larotrectinib (Positive Control)TRKB13[1]
Larotrectinib (Positive Control)TRKC0.2[1]

Table 2: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
7nFGFR1<0.5[2]
7nFGFR20.7[2]
7nFGFR32.0[2]
7nFGFR452.7[2]
AZD4547 (Positive Control)FGFR10.2[2]
AZD4547 (Positive Control)VEGFR224[2]

Table 3: TANK-Binding Kinase 1 (TBK1) Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
15yTBK10.2[3][4]
BX795 (Positive Control)TBK17.1[4]
MRT67307 (Positive Control)TBK128.7[4]

Table 4: Monopolar Spindle 1 (Mps1) Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Mps1-IN-1Mps1367[5]
BAY 1161909Mps1<10
BAY 1217389Mps1<10

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and can be adapted for the specific 1H-pyrazolo[3,4-b]pyridine derivative and kinase target of interest.

Protocol 1: In Vitro Kinase Inhibition Assay (TRK Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific TRK kinase (e.g., TRKA, TRKB, or TRKC).

Materials:

  • Recombinant human TRK kinase (e.g., TRKA)

  • Biotinylated peptide substrate

  • Test compound (1H-pyrazolo[3,4-b]pyridine derivative)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., HTRF, ADP-Glo™, or similar)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the recombinant TRK kinase solution (prepared in kinase assay buffer) to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a solution containing the biotinylated peptide substrate and ATP (at a concentration close to the Km for the specific kinase) to each well to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction and detect the amount of phosphorylated substrate according to the manufacturer's instructions for the chosen detection reagent (e.g., by adding a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate for HTRF).

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (FGFR-dependent Cancer Cells)

Objective: To evaluate the effect of a test compound on the proliferation of cancer cells that are dependent on FGFR signaling.

Materials:

  • FGFR-dependent cancer cell line (e.g., H1581 with FGFR1 amplification)

  • Control cancer cell line (with low or no FGFR expression)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test compound (1H-pyrazolo[3,4-b]pyridine derivative)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the FGFR-dependent and control cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 1-2 hours for MTS, 10 minutes for CellTiter-Glo®).

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KinaseReceptor Receptor Tyrosine Kinase (e.g., TRK, FGFR) ADP ADP KinaseReceptor->ADP DownstreamSignaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) KinaseReceptor->DownstreamSignaling Phosphorylates & Activates Ligand Growth Factor (Ligand) Ligand->KinaseReceptor Activates Inhibitor 1H-pyrazolo[3,4-b]pyridine Derivative Inhibitor->KinaseReceptor Inhibits ATP ATP ATP->KinaseReceptor Binds CellularResponse Cellular Response (Proliferation, Survival) DownstreamSignaling->CellularResponse

Caption: General kinase signaling pathway and the inhibitory action of a 1H-pyrazolo[3,4-b]pyridine derivative.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow for Kinase Inhibitor Evaluation Start Start CompoundPrep Prepare Serial Dilutions of Test Compound Start->CompoundPrep AssaySetup Set up Kinase Assay (Enzyme, Buffer, Compound) CompoundPrep->AssaySetup Reaction Initiate Reaction (Add Substrate & ATP) AssaySetup->Reaction Incubation Incubate at Room Temperature Reaction->Incubation Detection Add Detection Reagent & Stop Reaction Incubation->Detection Readout Measure Signal (Luminescence/Fluorescence) Detection->Readout DataAnalysis Data Analysis (Calculate % Inhibition & IC50) Readout->DataAnalysis End End DataAnalysis->End

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

References

Application Notes and Protocols: Derivatization of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to purine bases allows it to function as a hinge-binding motif for various protein kinases, making it a valuable starting point for the development of targeted therapeutics, particularly in oncology.[1][2] Derivatization of the carboxylic acid moiety at the 3-position provides a straightforward strategy to generate a library of compounds with diverse physicochemical properties, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and their subsequent evaluation in relevant bioassays. The primary focus is on the development of these derivatives as potential kinase inhibitors, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Data Presentation: Biological Activity of Pyrazolopyridine Derivatives

The following table summarizes the in vitro biological activity of representative pyrazolopyridine derivatives from the literature, highlighting their potential as kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Target Cell LineAntiproliferative IC50 (µM)Reference
Compound 1 Fibroblast Growth Factor Receptor 1 (FGFR1)5H1581 (Lung Cancer)Not Reported[3]
Compound 2 Anaplastic Lymphoma Kinase (ALK) L1196M2.9Not ReportedNot Reported[4]
Compound 3 TANK-binding kinase 1 (TBK1)0.2THP-1 (Leukemia)Not Reported[5]
Compound 4 Breast tumor kinase (BRK/PTK6)153Not ReportedNot Reported[6]
Compound 5 Nicotinamide phosphoribosyltransferase (NAMPT)6.1A2780 (Ovarian Cancer)0.0043[7][8]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxamide Derivatives

This protocol describes a general two-step procedure for the synthesis of amide derivatives from this compound.

Step 1: Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • To this solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against VEGFR-2 kinase using a luminescence-based assay.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor (e.g., Sunitinib), and DMSO (negative control) to the appropriate wells of a 384-well plate.[9]

  • Add 10 µL of the VEGFR-2 kinase solution in assay buffer to all wells and mix gently.[9]

  • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of a reaction mixture containing the substrate and ATP (at a concentration close to the Km for VEGFR-2) to each well.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of the synthesized compounds on the proliferation of human umbilical vein endothelial cells (HUVECs), which are relevant for angiogenesis studies.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete endothelial cell growth medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS Survival Cell Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability Proliferation Cell Proliferation Nucleus->Proliferation

Caption: VEGFR-2 Signaling Pathway.

Experimental Workflow

Derivatization_Workflow Start This compound Step1 Step 1: Acid Chloride Formation (Oxalyl Chloride, DCM, cat. DMF) Start->Step1 Intermediate 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonyl chloride Step1->Intermediate Step2 Step 2: Amide Coupling (Amine, Base, DCM) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product Amide Derivatives Purification->Product Bioassays Biological Evaluation Product->Bioassays KinaseAssay Kinase Inhibition Assay (IC50) Bioassays->KinaseAssay CellAssay Cell Proliferation Assay (IC50) Bioassays->CellAssay SAR SAR Analysis KinaseAssay->SAR CellAssay->SAR

Caption: Experimental Workflow for Derivatization and Bioassays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid for improved yields and purity.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis Troubleshooting

Question: My reaction is resulting in a low yield of the desired this compound. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of pyrazolo[3,4-b]pyridines can arise from several factors. Here are common culprits and potential solutions:

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole precursor, is critical as impurities can lead to side reactions.[1] It is recommended to use high-purity starting materials or purify them by recrystallization before use.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1] Some syntheses may require heating, while others proceed at room temperature.[1]

  • Formation of Regioisomers: A known challenge in pyrazolo[3,4-b]pyridine synthesis is the formation of regioisomers, particularly with unsymmetrical starting materials.[1] The choice of catalyst and solvent can influence regioselectivity, so consulting literature for analogous reactions is recommended.[1]

  • Catalyst Selection and Loading: The type and amount of catalyst can dramatically affect the reaction's success.[1] Experimenting with different catalysts and optimizing the catalyst loading is often necessary.

Question: I am observing the formation of significant byproducts in my reaction mixture. How can I minimize them?

Answer: The formation of byproducts is a common issue. Consider the following strategies:

  • Control of Reaction Temperature: Overheating can lead to the degradation of reactants and products, resulting in byproduct formation.[1] Careful control of the reaction temperature is crucial.

  • Inert Atmosphere: Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Order of Reagent Addition: The sequence in which reagents are added can sometimes influence the reaction pathway and minimize the formation of undesired products.

Purification Troubleshooting

Question: I am facing difficulties in purifying the final product. What are the recommended purification techniques?

Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity.[1]

  • Column Chromatography: This is the most common method for purification.[1]

    • Stationary Phase: Silica gel is typically used.[1]

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

  • Work-up Procedure: A proper aqueous work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reported reaction conditions for the synthesis of pyrazolo[3,4-b]pyridine derivatives to provide a comparative overview.

Starting MaterialsCatalyst/ReagentSolventTemperatureTimeYieldReference
3,6-dichloro-2-pyridinecarboxaldehyde, hydrazine-------INVALID-LINK--
2-chloropyridine-3-carboxaldehyde, hydrazine----~46%--INVALID-LINK--
3-amino-1H-pyrazole, propionaldehyde----~11%--INVALID-LINK--
5-aminopyrazole, 1,3-dicarbonyl compounds-Acetic AcidReflux12 h44-99%--INVALID-LINK--
5-aminopyrazole, 1,3-dicarbonyl compoundsHCl/1,4-dioxaneEtOH100 °C18 h44-99%--INVALID-LINK--
5-aminopyrazole, 1,3-dicarbonyl compounds1.0 M NaOHGlycol120 °C5-12 min---INVALID-LINK--

Experimental Protocols

A generalized methodology for the synthesis of a 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivative is outlined below. This protocol is based on common synthetic strategies reported in the literature.[2]

Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid from 2-chloro-3-acetylpyridine and Hydrazine Hydrate [2]

  • Reaction Setup: To a three-necked flask equipped with a thermometer, a condenser, and a magnetic stirrer, add 2-chloro-3-acetylpyridine at room temperature.[2]

  • Reagent Addition: Add hydrazine hydrate as the solvent.[2]

  • Initial Stirring: Stir the reaction mixture in an organic solvent for 1 hour at room temperature.[2]

  • Reflux: Heat the mixture to reflux and maintain it overnight.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

  • Work-up: After the reaction is complete, cool the system to room temperature. Add purified water and dichloromethane for extraction.[2]

  • Extraction: Separate the organic phase. Wash the aqueous phase multiple times with dichloromethane and combine all organic phases.[2]

  • Drying and Concentration: Dry the combined organic phase with anhydrous sodium sulfate and then concentrate it.[2]

  • Purification: Purify the crude product by silica gel column chromatography to obtain 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.[2]

Visualizations

The following diagrams illustrate the key chemical pathways and workflows discussed.

Synthesis_Pathway General Synthesis of 1H-Pyrazolo[3,4-b]pyridines A Substituted Pyridine (e.g., 2-chloropyridine derivative) C Cyclization A->C B Hydrazine or Substituted Hydrazine B->C D 1H-Pyrazolo[3,4-b]pyridine Core C->D E Further Functionalization (e.g., hydrolysis of ester to carboxylic acid) D->E F Target Molecule: This compound E->F

Caption: Synthetic pathway for 1H-pyrazolo[3,4-b]pyridines.

Experimental_Workflow Experimental Workflow for Synthesis and Purification prep 1. Reagent Preparation - Purify starting materials if necessary reaction 2. Reaction - Combine reactants - Control temperature and time prep->reaction monitoring 3. Monitoring - TLC analysis reaction->monitoring workup 4. Work-up - Quenching - Extraction monitoring->workup purification 5. Purification - Column chromatography - Recrystallization workup->purification analysis 6. Analysis - NMR, MS for characterization purification->analysis

Caption: A generalized experimental workflow.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify Purify/Recrystallize Reactants check_purity->purify Impurities found optimize_conditions Optimize Reaction Conditions (Temp, Time) check_purity->optimize_conditions Purity OK purify->optimize_conditions byproducts Significant Byproducts or Regioisomers? optimize_conditions->byproducts adjust_catalyst Adjust Catalyst/ Solvent System byproducts->adjust_catalyst Yes incomplete_reaction Incomplete Reaction (TLC shows starting material) byproducts->incomplete_reaction No end Improved Yield adjust_catalyst->end increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time Yes incomplete_reaction->end No increase_time->end

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the initial construction of the pyrazolo[3,4-b]pyridine core, followed by functional group manipulations. One plausible and widely utilized approach involves the reaction of a substituted pyridine with a hydrazine derivative to form the bicyclic system, which is then followed by hydrolysis of an ester to yield the final carboxylic acid.

Q2: What is the most significant challenge in synthesizing the 1-methyl-1H-pyrazolo[3,4-b]pyridine core?

A2: A primary challenge is controlling the regioselectivity during the cyclization step when using a substituted hydrazine like methylhydrazine. This can lead to the formation of isomeric byproducts, which can be difficult to separate from the desired product. The choice of reaction conditions, including solvent and catalyst, can influence the regiochemical outcome.

Q3: Are there any stability issues with the final product, this compound?

A3: Pyrazolo[3,4-b]pyridine-3-carboxylic acids can be susceptible to decarboxylation under harsh thermal conditions. Therefore, it is advisable to avoid excessive temperatures during the final purification and drying steps.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Troubleshooting Recommendations
Low or no yield of the desired product - Impure starting materials.- Incorrect reaction temperature or time.- Inefficient cyclization.- Suboptimal pH for the reaction.- Ensure the purity of all reactants through appropriate purification techniques.- Optimize the reaction temperature and monitor the reaction progress using TLC or LC-MS.- Experiment with different acid or base catalysts to facilitate the cyclization step.- Adjust the pH of the reaction mixture to favor the desired reaction pathway.
Formation of multiple products (isomers) - Lack of regioselectivity in the cyclization reaction with methylhydrazine.- N-alkylation of the pyrazole ring at a later stage can also lead to isomers.- The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in pyrazole formation.[1][2]- Carefully control the reaction conditions (temperature, solvent) to favor the formation of the desired regioisomer.- Utilize chromatographic techniques (e.g., column chromatography) for the separation of isomers.
Incomplete hydrolysis of the ester precursor - Insufficient reaction time or temperature for hydrolysis.- Inadequate concentration of the base (e.g., NaOH).- Reversibility of the reaction in the case of acid-catalyzed hydrolysis.- Increase the reaction time and/or temperature, monitoring the reaction progress.- Use a higher concentration of the base or an excess of the hydrolyzing agent.- Alkaline hydrolysis is generally preferred as it is irreversible.[1][3][4][5]
Presence of starting material in the final product - Incomplete reaction in any of the synthesis steps.- Re-subject the isolated product to the reaction conditions for a longer duration or with fresh reagents.- Optimize purification methods to effectively remove unreacted starting materials.
Product decomposition - Excessive heat during reaction or work-up, leading to decarboxylation of the final product.- Use of overly strong acids or bases.- Maintain careful temperature control throughout the synthesis and purification.- Use milder reaction conditions where possible.

Experimental Protocols

A plausible synthetic route for this compound is outlined below.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

This step often involves the cyclization of a suitable pyridine precursor with methylhydrazine. A common precursor is a 2-chloropyridine derivative.

  • Reaction: 2-chloro-3-formylpyridine is reacted with methylhydrazine to form a hydrazone, which then undergoes intramolecular cyclization.

  • Reagents and Conditions:

    • 2-chloro-3-formylpyridine (1 equivalent)

    • Methylhydrazine (1.1 equivalents)

    • Solvent: Ethanol or a similar protic solvent.

    • Temperature: Reflux.

    • Reaction time: Monitored by TLC until completion.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Step 2: Hydrolysis of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Reaction: Saponification of the ester using a base.

  • Reagents and Conditions:

    • Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1 equivalent)

    • Sodium hydroxide (2-3 equivalents)

    • Solvent: A mixture of ethanol and water.

    • Temperature: Reflux.

    • Reaction time: Monitored by TLC until the disappearance of the starting material.

  • Work-up: The reaction mixture is cooled and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Visualizations

Synthesis Pathway and Potential Side Reactions

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions A 2-chloro-3-formylpyridine B Hydrazone Intermediate A->B + Methylhydrazine S1 Regioisomeric Pyrazolopyridine C Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate B->C Cyclization B->S1 Alternative Cyclization D This compound C->D Hydrolysis (NaOH, H₂O) S2 Incomplete Hydrolysis (Ester remains) C->S2 Incomplete Reaction S3 Decarboxylation Product D->S3 Heat

Caption: Synthetic pathway and potential side reactions.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Experiment Start Problem Identify Issue Start->Problem LowYield Low/No Yield Problem->LowYield Low Yield Isomers Isomer Formation Problem->Isomers Isomers Present Incomplete Incomplete Reaction Problem->Incomplete Starting Material Remains Decomposition Product Decomposition Problem->Decomposition Decomposition Sol_Purity Check Starting Material Purity LowYield->Sol_Purity Sol_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) LowYield->Sol_Conditions Sol_Solvent Change Solvent (e.g., to fluorinated alcohol) Isomers->Sol_Solvent Sol_Chromatography Purify by Chromatography Isomers->Sol_Chromatography Sol_Time Increase Reaction Time/Temp Incomplete->Sol_Time Sol_Reagent Increase Reagent Concentration Incomplete->Sol_Reagent Sol_Mild Use Milder Conditions Decomposition->Sol_Mild

Caption: Troubleshooting flowchart for synthesis issues.

References

troubleshooting purification of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid by chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant for purification?

A1: Understanding the physicochemical properties of the target compound is crucial for developing a purification strategy.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂N/A
Molecular Weight 177.16 g/mol N/A
Appearance SolidN/A
pKa (predicted) Carboxylic acid: ~3.5-4.5, Pyridine nitrogen: ~2-3General chemical knowledge
UV Absorption (λmax) Estimated around 254 nm and 350-365 nm in organic solvents.[1]

Q2: What are the most common impurities I should be aware of during the synthesis and purification?

A2: Impurities can arise from starting materials, side reactions, or degradation. The most common impurities to consider are:

  • Unreacted starting materials: Such as 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

  • Regioisomers: N-alkylation of pyrazoles can lead to the formation of the undesired 2-methyl isomer (2-methyl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid). The ratio of these isomers can be influenced by the reaction conditions.

  • Byproducts from the methylation reaction: Depending on the methylating agent used.

  • Degradation products: The compound's stability on the stationary phase (e.g., silica gel) should be considered.

Q3: Which chromatographic techniques are most suitable for purifying this compound?

A3: Both normal-phase and reverse-phase chromatography can be employed.

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. This technique is often used for initial purification of crude reaction mixtures.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. RP-HPLC is ideal for final purification and for separating closely related impurities, such as regioisomers.

Troubleshooting Guides

Normal-Phase Chromatography (Silica Gel)

Problem: Poor separation of the product from impurities.

Possible CauseSuggested Solution
Inappropriate solvent system Perform a thorough thin-layer chromatography (TLC) screen with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation.
Co-elution of impurities If impurities are very close in polarity, consider using a different stationary phase (e.g., alumina) or switch to reverse-phase chromatography.
Compound degradation on silica Test the stability of your compound on a small amount of silica gel before performing the column. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.

Problem: The compound is not eluting from the column.

Possible CauseSuggested Solution
Solvent system is too non-polar Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Strong interaction with silica gel The carboxylic acid and pyridine moieties can strongly interact with the acidic silanol groups on the silica surface. Adding a small amount of a competitive polar solvent like methanol or a modifier like acetic acid to the mobile phase can help to elute the compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem: Poor peak shape (tailing or fronting).

Possible CauseSuggested Solution
Secondary interactions with the stationary phase The basic pyridine nitrogen can interact with residual silanol groups on the C18 column, leading to peak tailing. Use a well-end-capped column or add a competing base like triethylamine (0.1%) to the mobile phase.
Inappropriate mobile phase pH The ionization state of the carboxylic acid and the pyridine nitrogen is pH-dependent. For reproducible retention and good peak shape, the mobile phase should be buffered at a pH that is at least 1.5-2 units away from the pKa of the analyte. Given the predicted pKa values, a buffer in the pH range of 2.5-3.5 is a good starting point.
Column overload Inject a smaller amount of the sample.

Problem: Inconsistent retention times.

Possible CauseSuggested Solution
Unstable mobile phase pH Ensure the mobile phase is adequately buffered. The buffer concentration should typically be in the range of 10-50 mM.
Column temperature fluctuations Use a column oven to maintain a constant temperature.
Insufficient column equilibration Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample, especially when using a new mobile phase or after a gradient elution.

Experimental Protocols

General Protocol for Normal-Phase Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). The sample can be loaded directly onto the top of the silica bed or pre-adsorbed onto a small amount of silica gel.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Suggested Starting Conditions for RP-HPLC Method Development
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid or 20 mM Phosphate buffer in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Start with 5-10% B, increase to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 360 nm
Injection Volume 5-20 µL

Visualizations

Troubleshooting Logic for Poor Peak Shape in RP-HPLC

G start Poor Peak Shape (Tailing/Fronting) check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_ph Is mobile phase pH appropriate? check_overload->check_ph No good_peak Good Peak Shape Achieved reduce_load->good_peak adjust_ph Buffer mobile phase (pH ~2.5-3.5). check_ph->adjust_ph No check_silanol Are there secondary interactions with silanols? check_ph->check_silanol Yes adjust_ph->good_peak use_endcapped Use end-capped column or add competing base (e.g., TEA). check_silanol->use_endcapped Yes check_silanol->good_peak No, problem persists. Consider other factors. use_endcapped->good_peak G cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Purity Analysis & Final Purification cluster_3 Final Product crude Crude 1-methyl-1H-pyrazolo[3,4-b] pyridine-3-carboxylic acid npc Normal-Phase Chromatography (Silica Gel) crude->npc rphplc RP-HPLC Analysis (Purity Check) npc->rphplc prep_hplc Preparative RP-HPLC (if necessary) rphplc->prep_hplc Purity < 95% pure Pure Product (>95%) rphplc->pure Purity > 95% prep_hplc->pure

References

Technical Support Center: Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and its derivatives.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridine derivatives in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize a this compound derivative is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common issue in heterocyclic synthesis and can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or product degradation.[1]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2] Experiment with different solvents to ensure adequate solubility of reactants. Some syntheses may require heating, while others proceed at room temperature.[1][3]

  • Catalyst Selection and Loading: The choice and amount of catalyst can significantly influence the reaction outcome.[1]

    • Recommendation: If using a catalyst, ensure it is active and used in the optimal amount. Screening different catalysts and optimizing the catalyst loading may be necessary.

Issue 2: Formation of Regioisomers

Question: I am observing the formation of multiple products, which I suspect are regioisomers. How can I control the regioselectivity of the reaction and separate the isomers?

Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when using unsymmetrical starting materials.[3][4]

  • Controlling Regioselectivity:

    • Reactant Choice: The electrophilicity of the carbonyl groups in 1,3-dicarbonyl compounds can influence the direction of the initial nucleophilic attack by the aminopyrazole. Using a starting material with highly differentiated carbonyl groups can improve regioselectivity.[3][4]

    • Reaction Conditions: The choice of catalyst and solvent can sometimes influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[1]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[1]

      • Recommendation: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1] Careful monitoring of fractions by TLC is crucial.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify my target pyrazolo[3,4-b]pyridine derivative. What are the best practices for purification?

Answer: Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and potential for co-eluting byproducts.[1]

  • Work-up Procedure: A proper aqueous work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[1][2]

    • Mobile Phase: As mentioned for regioisomer separation, a gradient elution from non-polar to polar solvents is generally effective.

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step to obtain highly pure material.

Data Summary of Reaction Conditions

The following table summarizes various reaction conditions and reported yields for the synthesis of pyrazolo[3,4-b]pyridine derivatives found in the literature.

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
α,β-Unsaturated ketone, 5-amino-1-phenyl-pyrazoleZrCl₄DMF/EtOH951613-28[5]
2-Chloro-3-acetylpyridine, Hydrazine hydrate-Hydrazine hydrateRefluxOvernight-[2]
Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, Substituted anilines-Fusion--52-82[6]
1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileNaOH (aq)Ethanol/WaterReflux381
4-methoxy aniline (multi-step synthesis)VariousVariousVariousVarious88 (one step)[7]

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid from 2-chloro-3-acetylpyridine [2]

  • To a three-necked flask equipped with a thermometer, a condenser, and a magnetic stirrer, add a specific amount of 2-chloro-3-acetylpyridine.

  • Add hydrazine hydrate as the solvent.

  • Stir the reaction mixture in an organic solvent for 1 hour at room temperature.

  • Heat the mixture to reflux and maintain for an overnight period.

  • Monitor the reaction progress by thin-layer chromatography.

  • After the reaction is complete, stop heating and allow the system to cool to room temperature.

  • Add purified water and dichloromethane to extract the reaction solution.

  • Separate the organic phase, and wash the aqueous phase multiple times with dichloromethane.

  • Combine all organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid.

Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones [1][5]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Upon completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water for extraction.

  • Separate the two phases and wash the aqueous phase twice with CHCl₃.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials (e.g., Aminopyrazole, Dicarbonyl Compound) reaction Reaction (Heating, Catalyst) start->reaction extraction Aqueous Extraction reaction->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Evaporation drying->concentration chromatography Column Chromatography concentration->chromatography analysis Purity Analysis (TLC, NMR) chromatography->analysis product Final Product analysis->product

Caption: A generalized experimental workflow for the synthesis and purification of pyrazolo[3,4-b]pyridine derivatives.

troubleshooting_logic start Low Product Yield? check_purity Check Purity of Starting Materials start->check_purity Yes regioisomers Formation of Regioisomers? start->regioisomers No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions check_catalyst Verify Catalyst Activity & Loading optimize_conditions->check_catalyst check_catalyst->regioisomers control_selectivity Modify Starting Materials/ Conditions for Selectivity regioisomers->control_selectivity Yes purification_issue Purification Difficulty? regioisomers->purification_issue No separate_isomers Separate via Column Chromatography control_selectivity->separate_isomers separate_isomers->purification_issue improve_workup Improve Aqueous Work-up purification_issue->improve_workup Yes success Successful Synthesis purification_issue->success No optimize_chromatography Optimize Chromatography Conditions improve_workup->optimize_chromatography recrystallize Attempt Recrystallization optimize_chromatography->recrystallize recrystallize->success

Caption: A logical troubleshooting workflow for common issues in pyrazolo[3,4-b]pyridine synthesis.

References

stability issues of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: While specific stability data for this compound is not extensively published, general practices for related pyrazoline derivatives suggest storing the solid compound in a cool, dark, and dry place.[1] For long-term storage, it is advisable to keep it in a tightly sealed container at 2-8°C or frozen, and protected from light and moisture to prevent potential degradation.[1]

Q2: How should I prepare stock solutions of this compound?

A2: Stock solutions are typically prepared by dissolving the compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO).[2] For pyrazolopyridine derivatives, storing stock solutions in aliquots at -20°C is a common practice to minimize freeze-thaw cycles.[2]

Q3: What are the potential stability issues I should be aware of when working with this compound in solution?

A3: Based on its chemical structure (a pyrazolopyridine carboxylic acid), potential stability issues in solution could include:

  • pH sensitivity: The carboxylic acid group may influence solubility and stability at different pH values.

  • Oxidation: Pyrazoline derivatives can be susceptible to oxidation, which may cause discoloration of the solution.[1]

  • Photostability: Exposure to light can be a source of degradation for many heterocyclic compounds. It is recommended to handle solutions in a manner that minimizes light exposure.[1]

  • Hydrolysis: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study exposes a drug substance to stress conditions that are more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values with acid, base, and oxidative stress.[3][4][5] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[5][6][7] This information is vital for formulation development, determining storage conditions, and establishing the shelf-life of a drug product.[3][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow or brown Oxidation of the pyrazoline ring.[1]Prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or covering them with aluminum foil.
Precipitate forms in aqueous buffer Poor solubility at the specific pH or interaction with buffer components.Check the solubility of the compound at different pH values. Consider using a co-solvent if the compound's solubility in the aqueous buffer is low. Ensure the buffer components are compatible with the compound.
Loss of biological activity over time Chemical degradation of the compound in the solution.Perform a stability study to determine the rate of degradation under your experimental conditions. Prepare fresh solutions before each experiment or establish a maximum storage time for your solutions.
Inconsistent analytical results (e.g., HPLC) Degradation of the compound during sample preparation or analysis.Ensure that the mobile phase and diluents are compatible with the compound. If using acidic or basic conditions for analysis, neutralize the samples before injection if necessary.[3]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at 60°C for a specified period.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Keep the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV or fluorescent light) for a specified duration. Run a dark control in parallel.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

  • Identify and quantify any major degradation products.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Study Results

Stress ConditionDuration (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Products
0.1 N HCl246015.2%2
0.1 N NaOH86025.8%3
3% H₂O₂24Room Temp8.5%1
Heat (Solid)48802.1%1
Heat (Solution)488012.3%2
Photolytic24Room Temp5.6%1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize hplc HPLC Analysis neutralize->hplc evaluation Data Evaluation (% Degradation) hplc->evaluation

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Products parent 1-methyl-1H-pyrazolo[3,4-b]pyridine- 3-carboxylic acid decarboxylation Decarboxylation Product parent->decarboxylation Heat, Acid hydrolysis Ring-Opened Product parent->hydrolysis Strong Base oxidation N-oxide Product parent->oxidation Oxidizing Agent

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Purification of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: Impurities can originate from starting materials, by-products, or degradation products.[1] Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like substituted hydrazines and pyridine derivatives.[1]

  • Side-Reaction Products: The formation of regioisomers during the pyrazole ring formation is a common side reaction.

  • Residual Solvents: Solvents used in the synthesis and work-up may be present.

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., high temperatures, strong acids or bases).

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques for purifying carboxylic acids like this compound are:

  • Recrystallization: Excellent for removing small amounts of impurities from a solid sample.

  • Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.

  • Acid-Base Extraction: A liquid-liquid extraction technique ideal for separating acidic compounds from neutral or basic impurities.

Q3: How can I assess the purity of my this compound?

A3: Purity is critical for pharmaceutical intermediates to ensure the efficacy and safety of the final drug product.[2][3][4] Several analytical methods can be used to assess the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of the compound and detecting trace impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting tips for the most common purification methods.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools.[5][6][7]

Experimental Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[5] For this compound, polar solvents like ethanol, methanol, or mixtures with water could be suitable starting points.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Troubleshooting:

IssuePossible CauseSolution
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not saturated.Concentrate the solution by boiling off some solvent. Try adding a co-solvent in which the compound is less soluble. Scratch the inside of the flask with a glass rod to induce crystallization.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly.
Low recovery of the purified compound. Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were lost during transfer.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Carefully transfer the crystals at each step.
Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Experimental Protocol:

  • Stationary Phase and Eluent Selection: For a carboxylic acid, silica gel is a common stationary phase. The eluent system is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). To prevent streaking of the acidic compound, it is highly recommended to add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Start with a less polar eluent and gradually increase the polarity (gradient elution) to move the compounds down the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

IssuePossible CauseSolution
The compound does not move down the column. The eluent is not polar enough.Gradually increase the polarity of the eluent by adding more of the polar solvent.
The compound runs too quickly through the column. The eluent is too polar.Start with a less polar eluent system.
Poor separation of the compound from impurities. The polarity difference between the compound and impurities is small. The column was not packed properly.Try a different eluent system. A shallower polarity gradient may improve separation. Repack the column carefully to avoid channels.
Streaking or tailing of the compound spot on TLC and column. The compound is interacting too strongly with the acidic silica gel.Add a small percentage of acetic or formic acid to the eluent system to keep the carboxylic acid protonated.
Acid-Base Extraction

This technique separates compounds based on their acidic or basic properties. As a carboxylic acid, this compound can be selectively separated from neutral or basic impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., diethyl ether, dichloromethane, or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous basic solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). Shake the funnel vigorously, venting frequently. The carboxylic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete transfer of the acid.

  • Back-Extraction (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (check with pH paper). The purified carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Troubleshooting:

IssuePossible CauseSolution
An emulsion forms at the interface of the two layers. The solutions were shaken too vigorously. The presence of surfactants.Allow the mixture to stand for a longer period. Gently swirl the funnel instead of shaking. Add a small amount of brine (saturated NaCl solution).
No precipitate forms upon acidification. The compound is soluble in the acidic aqueous solution. Not enough acid was added.Extract the acidified aqueous layer with an organic solvent. Evaporate the solvent to recover the product. Add more acid until the pH is strongly acidic.
Low yield of the purified product. Incomplete extraction into the aqueous phase. Incomplete precipitation upon acidification. The compound is somewhat soluble in water.Perform multiple extractions with the aqueous base. Ensure the aqueous layer is sufficiently acidified. After filtration, you can try to extract the aqueous filtrate with an organic solvent to recover more product.

Data Presentation

FeatureRecrystallizationColumn ChromatographyAcid-Base Extraction
Principle Difference in solubilityDifferential adsorptionDifference in acid-base properties
Best For Removing small amounts of impurities from a solidSeparating complex mixtures with different polaritiesSeparating acidic compounds from neutral/basic impurities
Throughput HighLow to MediumHigh
Solvent Consumption Low to MediumHighMedium
Typical Purity Good to ExcellentExcellentGood to Excellent
Key Challenge Finding a suitable solventTime-consuming, requires optimizationPotential for emulsion formation

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in minimum hot solvent Start->Dissolve HotFilter Hot Filtration (if insolubles present) Dissolve->HotFilter Cool Cool to Crystallize HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Crystals Isolate->Dry End Pure Solid Dry->End

Caption: Workflow for Purification by Recrystallization.

Column_Chromatography_Workflow Start Crude Mixture Load Load Sample Start->Load Prepare Prepare Column (Silica Gel) Prepare->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Compound Evaporate->End

Caption: Workflow for Purification by Column Chromatography.

Acid_Base_Extraction_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Dissolve Dissolve Crude Mixture in Organic Solvent Extract Extract with Aqueous Base Dissolve->Extract OrganicImpurities Neutral/Basic Impurities Extract->OrganicImpurities remains AqueousLayer Aqueous Layer (Carboxylate Salt) Extract->AqueousLayer extracts Acidify Acidify with Strong Acid AqueousLayer->Acidify Precipitate Precipitate Pure Carboxylic Acid Acidify->Precipitate Isolate Isolate by Filtration Precipitate->Isolate

References

1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid reaction not proceeding to completion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, particularly focusing on the incomplete saponification of its ester precursor.

Frequently Asked Questions (FAQs)

Q1: My saponification reaction of ethyl or methyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is not going to completion. What are the common causes?

A1: Incomplete saponification is a frequent issue and can be attributed to several factors:

  • Insufficient Base: The hydrolysis of the ester is a stoichiometric reaction. An inadequate amount of base (e.g., NaOH, KOH, or LiOH) will result in an incomplete reaction. An excess of the base is typically required to drive the reaction to completion.

  • Low Reaction Temperature: The rate of hydrolysis is often temperature-dependent. Room temperature may not be sufficient for complete conversion within a reasonable timeframe, and heating is often necessary.

  • Short Reaction Time: The reaction may simply not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.

  • Poor Solubility: The ester starting material or the intermediate carboxylate salt may have poor solubility in the chosen solvent system, hindering the reaction. The use of co-solvents like methanol, ethanol, or THF with water is common to ensure homogeneity.

  • Quality of Reagents: The purity of the starting ester and the concentration of the base solution can significantly impact the reaction outcome.

Q2: How can I monitor the progress of the saponification reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) should be chosen to achieve good separation between the starting ester and the product carboxylic acid. The starting ester will be less polar and have a higher Rf value, while the carboxylic acid product is more polar and will have a lower Rf value (often remaining at the baseline). The reaction is considered complete when the spot corresponding to the starting ester is no longer visible on the TLC plate.

Q3: What are the potential side reactions during the saponification of pyrazolopyridine esters?

A3: While saponification is generally a robust reaction, potential side reactions with the pyrazolopyridine core can occur under harsh basic conditions, although they are not commonly reported for this specific substrate under standard saponification conditions. These could theoretically include:

  • Ring-Opening/Closing: In some pyrimidine systems, aqueous NaOH has been shown to cause isomerization through a ring-opening and closing mechanism. While less common for the more stable pyrazolopyridine system, it is a possibility under forcing conditions.

  • Decarboxylation: Heteroaromatic carboxylic acids can sometimes undergo decarboxylation (loss of CO2) upon heating, although this usually requires acidic conditions or very high temperatures. It is less likely to be a significant issue under typical saponification conditions.

Q4: I have successfully hydrolyzed the ester, but I am having trouble isolating the this compound product. What are the best practices for workup and purification?

A4: The product of the saponification is a carboxylate salt, which is soluble in the aqueous basic solution. To isolate the carboxylic acid, the reaction mixture must be acidified (typically with HCl) to a pH where the carboxylic acid precipitates.

  • Acidification: After the reaction is complete, the reaction mixture is cooled, and any organic solvent is often removed under reduced pressure. The remaining aqueous solution is then carefully acidified with a strong acid like 1M or 2M HCl. The pH should be checked to ensure it is acidic enough to fully protonate the carboxylate.

  • Isolation: The precipitated carboxylic acid can then be collected by vacuum filtration and washed with cold water to remove any inorganic salts.

  • Extraction: If the carboxylic acid does not precipitate or if it is still soluble in the aqueous acidic solution, it can be extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or water) to obtain the pure this compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete Reaction (Starting Material Remains) 1. Insufficient Base 2. Low Temperature 3. Short Reaction Time 4. Poor Solubility1. Increase the equivalents of base (typically 2-5 equivalents). 2. Heat the reaction mixture. Temperatures between 60-90°C are often effective.[1] 3. Extend the reaction time and monitor closely by TLC. 4. Add a co-solvent (methanol, ethanol, THF) to improve solubility.
Low Yield of Carboxylic Acid 1. Incomplete Reaction 2. Product Loss During Workup 3. Side Reactions1. See "Incomplete Reaction" troubleshooting. 2. Ensure complete precipitation by adjusting the pH carefully during acidification. If extracting, use a suitable solvent and perform multiple extractions. 3. Use milder conditions (e.g., lower temperature, shorter reaction time) to minimize potential degradation.
Formation of Unidentified Byproducts 1. Degradation of Starting Material or Product 2. Ring-Opening or Other Rearrangements1. Use degassed solvents and run the reaction under an inert atmosphere (e.g., N2 or Ar) if your compound is sensitive to oxidation. 2. Employ milder bases (e.g., LiOH) or lower reaction temperatures.
Difficulty in Product Purification 1. Contamination with Salts 2. Presence of Unreacted Starting Material1. Wash the filtered product thoroughly with cold water to remove inorganic salts from the workup. 2. Optimize the reaction to ensure full conversion. If starting material remains, consider purification by column chromatography or recrystallization.

Quantitative Data Presentation

The following table summarizes various reported conditions for the saponification of pyrazolopyridine esters to their corresponding carboxylic acids.

Ester Substrate Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Reference
Ethyl pyrazolopyridine-4-carboxylate analogsKOH (5 eq)Isopropanol90178-97[1]
General EsterNaOH (excess)Methanol/WaterReflux498[2]
Ethyl 2-fluoropentanoateNaOH (1M solution)Methanol/WaterRoom Temp599[2]
Methyl ester analogsLiOH·H2O (1 eq)THF/WaterReflux3Quantitative[3]

Experimental Protocols

Protocol 1: Saponification using Potassium Hydroxide in Isopropanol

This protocol is adapted from a procedure used for the hydrolysis of various pyrazolopyridine ethyl esters.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1 equivalent) in isopropanol.

  • Addition of Base: Add solid potassium hydroxide (KOH, 5 equivalents) to the stirring mixture.

  • Heating: Heat the reaction mixture to 90°C and maintain this temperature for 1 hour, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: a. Cool the reaction mixture to room temperature and remove the isopropanol under reduced pressure. b. Dissolve the resulting residue in water. c. Acidify the aqueous solution to a pH of approximately 3-4 by the dropwise addition of acetic acid or 1M HCl. d. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the this compound.

Protocol 2: Saponification using Sodium Hydroxide in Methanol/Water

This is a general procedure for ester hydrolysis that can be adapted for the target compound.[2]

  • Reaction Setup: Dissolve the methyl or ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1 equivalent) in a mixture of methanol and a 1M aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Stir the resulting mixture at room temperature for 5-12 hours or heat to reflux for 1-4 hours. Monitor the reaction progress by TLC.

  • Workup: a. Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure. b. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl. c. If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. d. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Visualizations

Saponification_Pathway Ester 1-methyl-1H-pyrazolo[3,4-b]pyridine -3-carboxylate (Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ Hydroxide Hydroxide (OH⁻) (e.g., from NaOH, KOH) Carboxylate Carboxylate Salt Intermediate->Carboxylate - Alcohol Alcohol Methanol/Ethanol Product 1-methyl-1H-pyrazolo[3,4-b]pyridine -3-carboxylic acid Carboxylate->Product + H⁺ Acid Acid (H⁺) (e.g., from HCl)

Caption: Saponification pathway for the synthesis of the target carboxylic acid.

Troubleshooting_Workflow Start Reaction Not Complete (TLC shows starting material) CheckBase Is base stoichiometry correct (2-5 eq.)? Start->CheckBase CheckTemp Is the reaction heated (e.g., 60-90°C)? CheckBase->CheckTemp Yes Solution1 Add more base CheckBase->Solution1 No CheckTime Has enough time elapsed? CheckTemp->CheckTime Yes Solution2 Increase temperature CheckTemp->Solution2 No CheckSolubility Is the mixture homogeneous? CheckTime->CheckSolubility Yes Solution3 Increase reaction time CheckTime->Solution3 No Solution4 Add co-solvent (MeOH, EtOH, THF) CheckSolubility->Solution4 No Complete Reaction Complete CheckSolubility->Complete Yes Incomplete Incomplete Reaction Incomplete->Start Re-evaluate Solution1->Incomplete Solution2->Incomplete Solution3->Incomplete Solution4->Incomplete

Caption: A troubleshooting workflow for an incomplete saponification reaction.

Problem_Solution_Relationship Problems Problem Incomplete Reaction Low Yield Byproducts Causes Potential Cause Insufficient Base Low Temperature Short Reaction Time Poor Solubility Product Loss Side Reactions Problems:c->Causes:c1 Problems:c->Causes:c2 Problems:c->Causes:c3 Problems:c->Causes:c4 Problems:c->Causes:c5 Problems:c->Causes:c6 Solutions Solution Increase Base Eq. Increase Temperature Extend Time / Monitor Add Co-solvent Optimize Workup Use Milder Conditions Causes:c1->Solutions:s1 Causes:c2->Solutions:s2 Causes:c3->Solutions:s3 Causes:c4->Solutions:s4 Causes:c5->Solutions:s5 Causes:c6->Solutions:s6

Caption: Relationship between problems, causes, and solutions in the synthesis.

References

challenges in scaling up the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. The information is designed to address common challenges encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent synthetic strategy involves a multi-step sequence starting from a substituted pyridine derivative. This typically includes the formation of the pyrazole ring by condensation with a hydrazine derivative, followed by functional group manipulations to yield the final carboxylic acid. One common route begins with the reaction of a 2-chloropyridine derivative with methylhydrazine, followed by cyclization and subsequent hydrolysis of an ester intermediate.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns during scale-up are associated with the use of hydrazine derivatives and potentially exothermic reactions. Methylhydrazine is toxic and requires careful handling in a well-ventilated area with appropriate personal protective equipment. The cyclization step can be exothermic, and on a large scale, this can lead to a thermal runaway if not properly controlled. Efficient heat management through controlled reagent addition and adequate reactor cooling is crucial.

Q3: How can the formation of regioisomers be controlled during the pyrazole ring formation?

A3: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles. The regioselectivity is influenced by factors such as the nature of the substituents on the starting materials, the solvent, and the reaction temperature. Careful optimization of these parameters is necessary. In some cases, using a pre-functionalized hydrazine or pyridine derivative can direct the cyclization to favor the desired isomer.

Q4: What are the typical impurities encountered, and how can they be minimized?

A4: Typical impurities include unreacted starting materials, the undesired regioisomer, and byproducts from side reactions. To minimize impurities, it is important to use high-purity starting materials and maintain strict control over reaction conditions. Monitoring the reaction progress by techniques like HPLC or TLC can help determine the optimal reaction time to reduce byproduct formation.

Q5: What are the recommended methods for purification of the final product at a larger scale?

A5: While laboratory-scale purification often relies on column chromatography, this method can be impractical and costly for large-scale synthesis. At scale, purification is typically achieved through recrystallization from a suitable solvent system. Extraction and pH adjustment can also be effective for removing certain impurities. Developing a robust recrystallization protocol is a critical step in the process development for the synthesis of this compound.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield in Cyclization Step Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing to overcome mass transfer limitations. - Verify the quality and stoichiometry of the hydrazine reagent.
Suboptimal solvent.- Screen different solvents to improve solubility and reaction rate.
Formation of Impurities Presence of regioisomers.- Optimize reaction temperature; lower temperatures often favor higher selectivity. - Investigate the effect of different bases or catalysts on regioselectivity.
Side reactions due to prolonged reaction time or high temperature.- Monitor the reaction closely and quench it once the starting material is consumed.
Difficult Product Isolation Product is an oil or does not precipitate.- Attempt to form a salt of the carboxylic acid to induce crystallization. - Perform a solvent swap to a solvent in which the product is less soluble.
Product is contaminated with starting materials.- Optimize the work-up procedure, including extractions and washes, to remove unreacted starting materials.
Incomplete Hydrolysis of Ester Intermediate Insufficient base or acid.- Increase the equivalents of the hydrolyzing agent (e.g., NaOH or LiOH).
Short reaction time or low temperature.- Extend the reaction time and/or increase the reaction temperature.
Poor solubility of the ester.- Add a co-solvent to improve the solubility of the starting material.

Experimental Protocols

A representative two-step synthesis of this compound involves the formation of the ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

A solution of ethyl 2-chloro-5-formylnicotinate in a suitable solvent such as ethanol is reacted with methylhydrazine. The reaction mixture is typically heated to reflux for several hours. After completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification can be achieved by recrystallization from a solvent like ethanol.

Step 2: Hydrolysis to this compound

The ethyl ester from the previous step is suspended in a mixture of water and an alcohol (e.g., methanol or ethanol). An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, is added, and the mixture is heated until the hydrolysis is complete. The reaction is then cooled, and the pH is adjusted with an acid (e.g., HCl) to precipitate the carboxylic acid product. The solid is collected by filtration, washed with water, and dried.

Data Presentation

Table 1: Representative Reaction Conditions for Ester Formation

ParameterCondition 1Condition 2
Starting Material Ethyl 2-chloro-5-formylnicotinate2-Chloro-3-cyanopyridine
Reagent MethylhydrazineMethylhydrazine
Solvent EthanolN,N-Dimethylformamide
Temperature Reflux80 °C
Reaction Time 6 hours12 hours
Yield ~85%~75%

Table 2: Representative Conditions for Ester Hydrolysis

ParameterCondition 1Condition 2
Base Sodium HydroxideLithium Hydroxide
Solvent Water/EthanolWater/Methanol
Temperature 80 °C60 °C
Reaction Time 4 hours8 hours
Yield >95%>95%

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis Start 2-Chloropyridine Derivative Reaction1 Cyclization Start->Reaction1 Reagent1 Methylhydrazine Reagent1->Reaction1 Intermediate Ethyl 1-methyl-1H-pyrazolo[3,4-b] pyridine-3-carboxylate Reaction1->Intermediate Reaction2 Hydrolysis Intermediate->Reaction2 Reagent2 Base (e.g., NaOH) Reagent2->Reaction2 Acidification Acidification (e.g., HCl) Reaction2->Acidification FinalProduct 1-methyl-1H-pyrazolo[3,4-b] pyridine-3-carboxylic acid Acidification->FinalProduct TroubleshootingLogic Start Low Yield or High Impurity CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Evaluate Work-up & Purification Start->CheckWorkup Impure Impure CheckPurity->Impure If Impure Temp Temperature Too High/Low? CheckConditions->Temp Time Reaction Time Optimal? CheckConditions->Time Stoichiometry Correct Stoichiometry? CheckConditions->Stoichiometry Recrystallization Optimize Recrystallization Solvent CheckWorkup->Recrystallization Extraction Modify Extraction pH CheckWorkup->Extraction Pure Pure Impure->Pure Purify Starting Materials

poor solubility of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in specific solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the poor solubility of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound containing both a basic pyridine ring and an acidic carboxylic acid group. Its fused ring structure contributes to its rigidity and potential for strong intermolecular interactions, including hydrogen bonding. Generally, such compounds exhibit poor solubility in aqueous solutions at neutral pH and limited solubility in non-polar organic solvents. Solubility is expected to be higher in polar aprotic solvents and in aqueous solutions where the pH is adjusted to form a salt.

Q2: Why is this compound poorly soluble in many common solvents?

A2: The limited solubility is primarily due to the molecule's structure. The planar, aromatic ring system can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. While the carboxylic acid group can participate in hydrogen bonding with polar solvents, the overall molecule has significant hydrophobic character, limiting its interaction with water.[1]

Q3: What are the most common strategies to improve the solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble carboxylic acids like this one.[2][3] The most common approaches include:

  • pH Adjustment: Increasing the pH of an aqueous solution to deprotonate the carboxylic acid and form a more soluble carboxylate salt.[1][4]

  • Co-solvency: Using a mixture of a primary solvent (like water or a buffer) with a miscible organic co-solvent (such as DMSO, DMF, or ethanol) to modify the polarity of the solvent system.[1][5]

  • Use of Complexing Agents: Employing agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic parts of the molecule, thereby increasing its aqueous solubility.[1]

  • Solid Dispersion Techniques: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate.[6]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can lead to a faster dissolution rate, although it does not affect the equilibrium solubility.[3][5]

Troubleshooting Guide for Poor Solubility

Problem: this compound is not dissolving in my desired solvent system.

This guide provides a systematic approach to troubleshooting and overcoming the poor solubility of this compound for your experiments.

Qualitative Solubility Profile

The following table provides a general guideline for the expected solubility of this compound in common laboratory solvents. This should be used as a starting point for solvent screening.

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateCan interact via hydrogen bonding, but the hydrophobic core limits extensive dissolution.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighGood hydrogen bond acceptors and can disrupt crystal lattice forces.
Non-polar Hexane, Toluene, DichloromethaneVery LowThe molecule is too polar to have significant interactions with non-polar solvents.
Aqueous Buffers PBS, Tris (at neutral pH)Very LowAt neutral pH, the carboxylic acid is largely protonated and the compound remains sparingly soluble.
Aqueous Basic NaOH solution, NaHCO₃ solutionHighDeprotonation of the carboxylic acid forms a highly soluble carboxylate salt.
Aqueous Acidic HCl solutionLowThe pyridine nitrogen may be protonated, but the carboxylic acid remains protonated, limiting solubility benefits.
Troubleshooting Workflow

The following diagram illustrates a logical workflow to follow when encountering solubility issues with this compound.

G start Start: Compound is insoluble in desired aqueous buffer ph_compat Is pH adjustment compatible with your experimental system? start->ph_compat cosolvent_compat Is a small amount of organic co-solvent (e.g., <1% DMSO) acceptable in your assay? ph_compat->cosolvent_compat No protocol1 Follow Protocol 1: Solubilization by pH Adjustment ph_compat->protocol1 Yes complex_agent Consider advanced methods: - Cyclodextrins - Surfactants - Solid Dispersions cosolvent_compat->complex_agent No protocol2 Follow Protocol 2: Solubilization using a Co-solvent System cosolvent_compat->protocol2 Yes protocol3 Follow Protocol 3: Solubilization using Cyclodextrins complex_agent->protocol3 success Success: Compound is dissolved protocol1->success protocol2->success protocol3->success fail Insolubility persists: Re-evaluate solvent system or consider derivatization protocol3->fail

A troubleshooting workflow for addressing poor solubility.

Experimental Protocols

Here are detailed methodologies for key solubilization techniques.

Protocol 1: Solubilization by pH Adjustment (Salt Formation)

This method leverages the acidic nature of the carboxylic acid group to form a more soluble salt at basic pH.[1]

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) or another suitable base

  • Your target aqueous buffer (e.g., PBS, Tris)

  • pH meter

Procedure:

  • Weigh the desired amount of the compound.

  • In a separate vessel, add a small volume of your target aqueous buffer (e.g., 50% of the final desired volume).

  • While stirring vigorously, add the powdered compound to the buffer.

  • Slowly add the 0.1 M NaOH solution dropwise to the suspension.

  • Monitor the mixture. Continue adding the base until the compound fully dissolves, indicating the formation of the soluble sodium carboxylate salt.

  • Once the compound is dissolved, check the pH of the solution using a pH meter.

  • Adjust the pH to the desired final value for your experiment, being careful not to lower it to a point where the compound precipitates. The final pH should ideally be kept above the pKa of the carboxylic acid.

  • Add the remaining volume of your aqueous buffer to reach the final desired concentration.

Protocol 2: Solubilization using a Co-solvent System

This protocol is suitable for experiments where a small amount of an organic solvent is tolerable. Dimethyl sulfoxide (DMSO) is a common choice.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or another suitable water-miscible organic solvent (e.g., DMF, ethanol)

  • Your target aqueous buffer

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is completely dissolved. This may require gentle warming or vortexing.

  • In a separate container, add the final desired volume of your aqueous buffer.

  • While vigorously stirring the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the buffer. Crucially, add the stock solution to the buffer, not the other way around, to avoid precipitation.

  • Ensure the final concentration of the co-solvent is as low as possible, typically below 1% and often below 0.1%, to minimize any potential effects on your experimental system. Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

Protocol 3: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or your target aqueous buffer

Procedure:

  • Prepare an aqueous solution of HP-β-CD. A concentration of 5-10% (w/v) is a good starting point.

  • While stirring the HP-β-CD solution, slowly add the powdered this compound.

  • Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex. Gentle heating may accelerate the process, but the stability of the compound at elevated temperatures should be considered.

  • Once the compound is dissolved, the solution can be used directly or further diluted with your experimental buffer.

General Experimental Workflow for Solution Preparation

The following diagram outlines a general workflow for preparing a solution of the target compound.

G start Start: Prepare Solution weigh Weigh the required mass of the compound start->weigh choose_method Choose Solubilization Method (pH, Co-solvent, etc.) weigh->choose_method prepare_stock Prepare concentrated stock solution choose_method->prepare_stock dilute Perform serial dilution into final buffer prepare_stock->dilute verify Verify final concentration and check for precipitation dilute->verify end Solution ready for use verify->end

A general workflow for preparing a solution.

References

unexpected byproducts in the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the 1H-pyrazolo[3,4-b]pyridine core structure?

A1: The 1H-pyrazolo[3,4-b]pyridine core is typically synthesized through two primary strategies:

  • Annulation of a pyrazole ring onto a pyridine precursor: This often involves the reaction of a substituted pyridine with a hydrazine derivative. For instance, 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be prepared from 2-chloro-3-acetylpyridine and hydrazine hydrate.[1]

  • Annulation of a pyridine ring onto a pyrazole precursor: This common approach utilizes a 5-aminopyrazole derivative which is reacted with a 1,3-dicarbonyl compound or its equivalent.[2]

Q2: What is a critical step when synthesizing the N-methylated target compound?

A2: A critical step is the methylation of the pyrazole nitrogen. This step can lead to the formation of regioisomers, specifically the desired N1-methylated product and the undesired N2-methylated byproduct. The ratio of these isomers can be influenced by the choice of methylating agent, base, and solvent.

Q3: Are there any known unexpected byproducts for this class of compounds?

A3: Yes, besides regioisomers, other unexpected byproducts have been reported in related syntheses. For example, in reactions involving a Vilsmeier-Haack reagent, chlorinated byproducts can form.[3] In some multi-component reactions, unexpected dearoylation has been observed.[4] During the final hydrolysis step of the ester precursor, incomplete hydrolysis can leave unreacted starting material, and harsh conditions might lead to decarboxylation of the final product.

Troubleshooting Guide

Issue 1: Presence of an Unexpected Isomer in the Final Product

Symptoms:

  • NMR or LC-MS analysis shows a second major compound with the same mass as the target molecule.

  • The 1H NMR spectrum displays two distinct sets of peaks, particularly for the N-methyl group and the aromatic protons.

Possible Cause:

  • Formation of the N2-methyl regioisomer (2-methyl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid) during the methylation step. Alkylation of N-unsubstituted pyrazoles can occur at either nitrogen, and the ratio of products depends on steric and electronic factors.

Troubleshooting Steps:

  • Optimize Methylation Conditions:

    • Sterically Hindered Reagents: Consider using a bulkier methylating agent which may favor methylation at the less sterically hindered N1 position.

    • Base and Solvent: The choice of base and solvent can significantly influence the N1/N2 ratio. It is recommended to screen different combinations. For example, using potassium carbonate in a polar aprotic solvent like DMF is a common starting point.

  • Purification:

    • Column Chromatography: The N1 and N2 isomers often have different polarities and can typically be separated by silica gel column chromatography. A gradient elution system, for instance with a hexane/ethyl acetate mixture, may be effective.[5]

    • Recrystallization: If the isomeric byproduct is present in a smaller amount, recrystallization from a suitable solvent might selectively crystallize the desired major product.

Issue 2: Low Yield of Carboxylic Acid and Presence of a Lower Molecular Weight Byproduct

Symptoms:

  • The final product shows a significant peak in the mass spectrum corresponding to the loss of a carboxylic acid group (M-44).

  • The reaction mixture effervesces upon acidification during workup (indicating CO2 release).

Possible Cause:

  • Decarboxylation: The target carboxylic acid may be unstable under certain conditions, particularly at elevated temperatures or in the presence of strong acids or bases, leading to the formation of 1-methyl-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Steps:

  • Control Reaction Temperature: Avoid excessive heating during the hydrolysis of the ester precursor and during any subsequent purification steps.

  • Milder Hydrolysis Conditions: If using harsh basic or acidic conditions for ester hydrolysis, switch to milder alternatives. For example, use lithium hydroxide in a THF/water mixture at room temperature.

  • Workup Procedure: Neutralize the reaction mixture carefully at low temperatures to avoid localized heating that could promote decarboxylation.

Issue 3: Incomplete Reaction During Ester Hydrolysis

Symptoms:

  • TLC or LC-MS analysis of the crude product shows the presence of the starting ester (e.g., ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate).

Possible Cause:

  • Insufficient Reaction Time or Temperature: The hydrolysis reaction may not have gone to completion.

  • Inadequate Amount of Base/Acid: An insufficient amount of the hydrolyzing agent was used.

Troubleshooting Steps:

  • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material before stopping the reaction.

  • Increase Reaction Time/Temperature: If the reaction is proceeding slowly, consider extending the reaction time or moderately increasing the temperature.

  • Use an Excess of Reagent: Employ a larger excess of the base (e.g., NaOH or LiOH) or acid to drive the reaction to completion. Basic hydrolysis is often preferred as it is generally irreversible.[6][7]

Experimental Protocols

Synthesis of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Ester Precursor)

This protocol is based on a general procedure for the cyclization and subsequent N-alkylation.

  • Cyclization to form Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate:

    • A mixture of ethyl 2-chloro-3-formylpyridine-4-carboxylate (1 equivalent) and methylhydrazine (1.1 equivalents) in ethanol is heated to reflux for 4-6 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.

  • N-Methylation:

    • To a solution of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1 equivalent) in anhydrous DMF, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.

    • Methyl iodide (1.2 equivalents) is added dropwise, and the reaction is stirred at room temperature overnight.

    • The reaction is monitored by TLC for the consumption of the starting material.

    • The reaction mixture is poured into ice water, and the product is extracted with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate the N1 and N2 isomers.

Hydrolysis to this compound

  • The purified ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1 equivalent) is dissolved in a mixture of THF and water.

  • Lithium hydroxide (2-3 equivalents) is added, and the mixture is stirred at room temperature until TLC or LC-MS indicates complete consumption of the starting ester.

  • The THF is removed under reduced pressure. The aqueous solution is cooled in an ice bath and acidified to pH 3-4 with dilute HCl.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Data Presentation

Table 1: Hypothetical Influence of Base and Solvent on N1/N2-Methyl Isomer Ratio

EntryMethylating AgentBaseSolventTemperature (°C)N1:N2 Ratio (Hypothetical)
1CH3IK2CO3DMF254:1
2CH3INaHTHF0 to 253:1
3(CH3)2SO4K2CO3Acetone505:1
4CH3ICs2CO3Acetonitrile256:1

Table 2: Hypothetical Effect of Hydrolysis Conditions on Product Purity

EntryHydrolysis ReagentSolventTemperature (°C)Time (h)Product Purity (Hypothetical %)Decarboxylated Byproduct (Hypothetical %)
12M NaOHEthanol8048510
21M LiOHTHF/H2O251298<1
32M HClDioxane10068015
41M LiOHMethanol506952

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pathway start 2-Chloro-3-formylpyridine + Methylhydrazine ester Ethyl 1H-pyrazolo[3,4-b]pyridine- 3-carboxylate start->ester Cyclization methylation N-Methylation (e.g., CH3I, K2CO3) ester->methylation n1_ester Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine- 3-carboxylate (Desired) methylation->n1_ester hydrolysis Hydrolysis (e.g., LiOH) n1_ester->hydrolysis product 1-methyl-1H-pyrazolo[3,4-b]pyridine- 3-carboxylic acid (Target) hydrolysis->product

Caption: General workflow for the synthesis of the target molecule.

Byproduct_Formation cluster_byproducts Potential Byproduct Formation Pathways methylation N-Methylation of Ethyl 1H-pyrazolo[3,4-b]pyridine- 3-carboxylate n1_ester Desired N1-Methyl Ester methylation->n1_ester Major Pathway n2_ester N2-Methyl Isomer (Byproduct) methylation->n2_ester Side Pathway hydrolysis Hydrolysis of Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine- 3-carboxylate final_product Target Carboxylic Acid hydrolysis->final_product unreacted_ester Unreacted Ester hydrolysis->unreacted_ester Incomplete Reaction decarboxylation_step Harsh Conditions (Heat, Strong Acid/Base) decarboxylated Decarboxylated Byproduct decarboxylation_step->decarboxylated final_product->decarboxylation_step

Caption: Formation pathways of common unexpected byproducts.

References

Validation & Comparative

Comparative Analysis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and Alternative Tropomyosin Receptor Kinase (TRK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative activity of pyrazolopyridine-based compounds and leading Tropomyosin Receptor Kinase (TRK) inhibitors. This guide provides a summary of their performance based on available experimental data, detailed experimental protocols, and a visualization of the relevant signaling pathway.

This guide provides a comparative overview of this pyrazolopyridine derivative against established first and second-generation TRK inhibitors, offering valuable insights for researchers in the field of oncology and medicinal chemistry.

Quantitative Comparison of TRK Inhibitor Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of the pyrazolopyridine derivative and several clinically relevant TRK inhibitors against the three TRK isoforms. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (nM)Reference(s)
4-(3-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid TRKsData not publicly available
Larotrectinib TRKA5 - 6.5[6]
TRKB11 - 8.1[7][6]
TRKC7 - 10.6[7][6]
Entrectinib TRKA1 - 1.7[7][8][9]
TRKB3[8]
TRKC5[8]
Selitrectinib (LOXO-195) TRKA0.6 - <1[1][10]
TRKC<2.5[1]
Repotrectinib (TPX-0005) TRKA<0.2 - 0.83[11][12][13]
TRKB<0.2 - 0.05[11][12][13]
TRKC<0.2 - 0.1[11][12][13]

Experimental Protocols

A standard method for determining the in vitro inhibitory activity of compounds against TRK kinases is the ADP-Glo™ Kinase Assay . This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

TRK Kinase Inhibition Assay (ADP-Glo™ Protocol)

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay will typically be at or near the Km for the specific TRK isoform.

  • Substrate Solution: A generic tyrosine kinase substrate, such as Poly(E,Y)4:1, is prepared in kinase buffer.

  • Test Compound: Prepare a 10 mM stock solution of the test compound (e.g., 4-(3-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid or alternative inhibitors) in 100% DMSO. Create a dilution series in kinase buffer.

  • TRK Enzyme: Dilute the recombinant human TRKA, TRKB, or TRKC enzyme to the desired concentration in kinase buffer.

2. Kinase Reaction:

  • In a 384-well plate, add 2.5 µL of the diluted TRK enzyme solution to each well.

  • Add 2.5 µL of the test compound dilution (or vehicle control, e.g., DMSO).

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate.

  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase-based reaction that produces a luminescent signal.

  • Incubate at room temperature for 30 minutes.

4. Data Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the inhibitory activity of the test compound.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[14][15]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Tropomyosin Receptor Kinase (TRK) signaling pathway and a typical experimental workflow for evaluating TRK inhibitors.

TRK_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophin->TRK_Receptor Binding Dimerization Receptor Dimerization & Autophosphorylation TRK_Receptor->Dimerization Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway Dimerization->PLCg_PKC Cell_Survival Cell Survival & Proliferation RAS_RAF_MEK_ERK->Cell_Survival PI3K_AKT_mTOR->Cell_Survival Neuronal_Differentiation Neuronal Differentiation PI3K_AKT_mTOR->Neuronal_Differentiation PLCg_PKC->Neuronal_Differentiation

Caption: TRK Signaling Pathway.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Pyrazolopyridine Derivative) In_Vitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->In_Vitro_Assay IC50_Determination IC50 Determination In_Vitro_Assay->IC50_Determination Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) IC50_Determination->Cell_Based_Assays In_Vivo_Studies In Vivo Xenograft Models Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Drug Discovery Workflow.

References

Unveiling the Spectroscopic Signature of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. This guide provides a detailed spectroscopic characterization of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Through a comparative analysis of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data with a closely related isomer, this document serves as a practical reference for its identification and further investigation.

The structural elucidation of organic molecules is a cornerstone of chemical research and drug discovery. Among the array of analytical techniques available, NMR spectroscopy and mass spectrometry stand out for their ability to provide detailed information about a molecule's atomic connectivity and overall structure. This guide focuses on the characterization of this compound, a compound belonging to the pyrazolopyridine class, which is a scaffold of significant interest due to its diverse biological activities.[1]

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

Table 1: Comparative ¹H NMR Spectral Data (Expected)

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
This compoundH-48.8 - 9.0d
H-57.3 - 7.5dd
H-68.6 - 8.8d
N-CH₃4.1 - 4.3s
COOH13.0 - 14.0br s
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid[2]H-38.3 - 8.5s
H-48.9 - 9.1d
H-68.7 - 8.9d
N-CH₃4.2 - 4.4s
COOH13.0 - 14.0br s

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet. Chemical shifts are referenced to a standard solvent signal.

Table 2: Comparative ¹³C NMR Spectral Data (Expected)

Compound Carbon Assignment Expected Chemical Shift (δ, ppm)
This compoundC-3140 - 145
C-3a115 - 120
C-4150 - 155
C-5120 - 125
C-6145 - 150
C-7a148 - 153
N-CH₃35 - 40
COOH165 - 170
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidC-3135 - 140
C-3a118 - 123
C-4152 - 157
C-5125 - 130
C-6148 - 153
C-7a150 - 155
N-CH₃38 - 43
COOH168 - 173
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure. The expected molecular ion peak for this compound (C₈H₇N₃O₂) is at an m/z of approximately 177.16.[3]

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Expected [M+H]⁺ (m/z) Common Fragmentation Pathways
This compoundC₈H₇N₃O₂177.16178.06Loss of H₂O (m/z 160), Loss of COOH (m/z 132), Loss of N₂ and CO (sequential)
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidC₈H₇N₃O₂177.16178.06Loss of H₂O (m/z 160), Loss of COOH (m/z 132), Fragmentation of the pyridine ring

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of pyrazolo[3,4-b]pyridine derivatives, based on established laboratory practices.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

    • Reference the chemical shifts to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Introduce the sample solution into the ESI source of a mass spectrometer.

    • Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity.

    • For fragmentation studies (MS/MS), select the precursor ion of interest ([M+H]⁺) and apply collision-induced dissociation (CID) with varying collision energies to observe the fragment ions.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the characterization of a novel heterocyclic compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine- 3-carboxylic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis structure_elucidation Structure Elucidation & Confirmation data_analysis->structure_elucidation final_report final_report structure_elucidation->final_report Final Report

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

This guide provides a foundational framework for the characterization of this compound. By combining the expected spectroscopic data with the detailed experimental protocols, researchers can confidently approach the synthesis and analysis of this and other related heterocyclic compounds, accelerating the pace of drug discovery and development.

References

A Comparative Guide to Validating the Structure of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and its derivatives. It offers a comparative analysis of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Crystallography, supplemented with detailed experimental protocols.

Structural Elucidation Workflow

The structural validation of novel compounds like this compound derivatives follows a systematic workflow. This process begins with the synthesis and purification of the compound, followed by a series of spectroscopic analyses to determine its chemical structure and purity. The data from these techniques are then integrated to build a comprehensive and confirmed structural model.

Structural Elucidation Workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR XRay X-ray Crystallography Purification->XRay Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis XRay->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Validation Final Structure Validation Structure_Determination->Final_Validation

Experimental Workflow for Structural Validation

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and a representative derivative. This allows for a direct comparison of the influence of substituents on the spectral characteristics.

Table 1: 1H NMR Spectral Data (Predicted vs. Experimental)

Proton This compound (Predicted, ppm) Representative Derivative (Experimental, ppm) *
N-CH33.9 - 4.24.12 (s)
Pyridine-H48.5 - 8.78.65 (d)
Pyridine-H57.3 - 7.57.45 (dd)
Pyridine-H68.2 - 8.48.38 (d)
COOH12.0 - 13.0-
Substituent protons-Varies with derivative

*Note: Experimental data for a generic derivative is provided for illustrative purposes. Actual chemical shifts will vary based on the specific derivative.

Table 2: 13C NMR Spectral Data (Predicted vs. Experimental)

Carbon This compound (Predicted, ppm) Representative Derivative (Experimental, ppm) *
N-CH335 - 4038.5
Pyrazole-C3140 - 145142.1
Pyrazole-C3a115 - 120118.2
Pyridine-C4150 - 155152.3
Pyridine-C5120 - 125122.8
Pyridine-C6145 - 150148.9
Pyridine-C7a130 - 135133.4
COOH165 - 170168.2
Substituent carbons-Varies with derivative

*Note: Experimental data for a generic derivative is provided for illustrative purposes. Actual chemical shifts will vary based on the specific derivative.

Table 3: Mass Spectrometry and FTIR Data

Technique This compound Alternative Techniques/Derivatives
MS (m/z) Expected [M+H]+: 178.0611Fragmentation pattern will differ based on substituents. Loss of CO2 (44 Da) and HCN (27 Da) are common fragmentation pathways for similar structures.[1][2]
FTIR (cm-1) O-H stretch (acid): 2500-3300 (broad) C=O stretch (acid): 1680-1710 C=N stretch: 1620-1640 Aromatic C-H stretch: ~3100The position of the C=O stretch can be influenced by conjugation and hydrogen bonding.[3] Spectra of derivatives will show additional peaks corresponding to their functional groups.

Logic of Spectroscopic Data Integration

The definitive structural validation of a molecule relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides unique pieces of the structural puzzle, and their combination leads to an unambiguous assignment.

Data Integration Logic Logical Flow for Spectroscopic Data Integration cluster_info Deduced Information NMR NMR (1H, 13C, 2D) NMR_info Carbon-Hydrogen Framework Connectivity (COSY, HMBC) Number of Protons & Carbons NMR->NMR_info MS Mass Spectrometry (HRMS, Fragmentation) MS_info Molecular Formula (HRMS) Molecular Weight Fragmentation Pattern MS->MS_info FTIR FTIR (Functional Groups) FTIR_info Presence of Key Functional Groups (e.g., -COOH, C=N) FTIR->FTIR_info XRay X-ray Crystallography (3D Structure) XRay_info Definitive 3D Molecular Structure Bond Lengths & Angles Stereochemistry XRay->XRay_info Structure Proposed Structure NMR_info->Structure MS_info->Structure FTIR_info->Structure Confirmed_Structure Confirmed Structure XRay_info->Confirmed_Structure Structure->XRay Compare & Refine Structure->Confirmed_Structure Corroboration

Logical Flow for Spectroscopic Data Integration

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent depends on the solubility of the compound. For carboxylic acids, DMSO-d6 is often a good choice as it can solubilize polar compounds and the acidic proton is readily observed.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube and gently invert to ensure a homogenous solution.

  • Data Acquisition:

    • Record 1H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire 13C NMR spectra using a proton-decoupled pulse sequence.

    • If necessary, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations, which are crucial for assigning quaternary carbons and confirming the connectivity of the heterocyclic rings.

2. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization - ESI).[4]

    • Ensure the final solution is free of any solid particles by filtration or centrifugation.[4]

  • Data Acquisition:

    • Analyze the sample using a high-resolution mass spectrometer (HRMS) to obtain an accurate mass measurement, which allows for the determination of the elemental composition.

    • Use an ionization technique appropriate for the analyte, such as ESI or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire tandem mass spectrometry (MS/MS) data to induce fragmentation and observe the characteristic fragmentation pattern of the pyrazolo[3,4-b]pyridine core and its substituents. This data is invaluable for confirming the structure.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid, powdered sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm-1.

    • Collect a background spectrum of the empty ATR crystal before running the sample.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

4. X-ray Crystallography

  • Crystal Growth:

    • Growing single crystals of sufficient size and quality is the most critical and often the most challenging step.[5]

    • Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is a common method.[5]

    • Other techniques include slow cooling of a saturated solution or vapor diffusion, where a precipitant vapor slowly diffuses into a solution of the compound.

    • The ideal crystal should be well-formed with dimensions of approximately 0.1-0.3 mm.

  • Data Collection and Structure Refinement:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Process the diffraction data and solve the crystal structure using appropriate software.

    • Refine the structural model to obtain accurate bond lengths, bond angles, and crystallographic information files (CIF). This provides an unambiguous 3D representation of the molecule.[6]

References

Comparative Analysis of Inhibitor Cross-Reactivity Based on the 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, recognized for its purine-like architecture and its utility as a core component in a multitude of kinase inhibitors.[1] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of potency and selectivity against various kinase targets. This guide provides an objective comparison of the cross-reactivity profiles of representative inhibitors derived from the broader 1H-pyrazolo[3,4-b]pyridine core, supported by experimental data from recent studies.

Quantitative Inhibitor Selectivity Profiles

The cross-reactivity of kinase inhibitors is a critical parameter in drug development, influencing both efficacy and potential off-target toxicities. Below are summarized kinase inhibition data for several exemplary compounds based on the pyrazolo[3,4-b]pyridine scaffold. These compounds, while not all direct derivatives of the methylated carboxylic acid, provide valuable insights into the selectivity landscape of this chemical class.

Table 1: Selectivity Profile of Compound 15y (A Potent TBK1 Inhibitor) [2]

Compound 15y, a potent inhibitor of TANK-binding kinase 1 (TBK1), was profiled against a panel of 31 kinases at a concentration of 1.0 µM. The results highlight its notable selectivity for TBK1 and its close homolog IKKε.

Kinase Target% Inhibition at 1.0 µM
TBK1 >80%
IKKε >80%
IKKα>80%
MLK1>80%
Aurora A>80%
CK1γ160-80%
PKCθ60-80%
IKKβ60-80%
PI3K (p120g)60-80%
mTOR60-80%
ALK60-80%
Other 20 kinases<60%

Table 2: Cross-Reactivity Summary of an HPK1 Inhibitor (Compound 16)

A highly selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), designated as compound 16, was developed from a pyrazolopyridine series. Its selectivity was assessed against a comprehensive panel of 371 kinases.

Kinase TargetActivity
HPK1 Potent Inhibition (IC50 < 10 nM)
TrkAMicromolar Inhibition
FLT3Micromolar Inhibition
KITMicromolar Inhibition
Other KinasesOnly 12 out of 371 kinases showed IC50 values below 1 µM

Table 3: Kinome Selectivity of an Mps1 Inhibitor (Compound 31)

Compound 31, a pyrazolo[3,4-b]pyridine-based inhibitor of Monopolar spindle kinase 1 (Mps1), demonstrated reasonable selectivity when screened against a vast panel of 606 wild-type kinases at a 1 µM concentration.[1]

Kinase TargetActivity
Mps1 Potent Inhibition (IC50 = 2.596 nM) [1]
Kinome Panel (606 kinases)Reasonable Selectivity at 1 µM

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental approach is crucial for understanding inhibitor function. The following diagrams illustrate a key signaling pathway targeted by pyrazolopyridine inhibitors and a general workflow for assessing kinase inhibitor selectivity.

TBK1_Signaling_Pathway TBK1 Signaling Pathway in Innate Immunity PRR Pattern Recognition Receptors (e.g., TLRs, cGAS) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors Sensing of PAMPs/DAMPs TBK1 TBK1 Adaptors->TBK1 Recruitment and Activation IKKi IKKε Adaptors->IKKi Recruitment and Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IKKi->IRF3 Phosphorylation IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerization Nucleus Nucleus IRF3_dimer->Nucleus Nuclear Translocation IFN Type I Interferon (IFN) Gene Expression Nucleus->IFN

Caption: TBK1 Signaling Pathway in Innate Immunity.

Kinase_Inhibitor_Profiling_Workflow General Workflow for Kinase Inhibitor Profiling cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Proteomics Approaches Compound Test Compound (Pyrazolopyridine Derivative) Assay In Vitro Kinase Assay (e.g., Radiometric, Luminescence) Compound->Assay Cell_Lines Cancer Cell Lines Compound->Cell_Lines Cell_Lysate Cell Lysate Compound->Cell_Lysate Kinase_Panel Large Kinase Panel (>300 kinases) Kinase_Panel->Assay IC50 Determine IC50 Values Assay->IC50 Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) Cell_Lines->Target_Engagement Phenotypic_Assay Phenotypic Assay (e.g., Proliferation, Apoptosis) Cell_Lines->Phenotypic_Assay Kinobeads Kinobeads/ Affinity Chromatography Cell_Lysate->Kinobeads MS Mass Spectrometry (MS) Kinobeads->MS Off_Targets Identify Off-Targets MS->Off_Targets

Caption: General Workflow for Kinase Inhibitor Profiling.

Experimental Protocols

A comprehensive assessment of inhibitor selectivity is achieved through a multi-pronged approach, combining in vitro biochemical assays with cell-based and proteomic methods.

In Vitro Kinase Profiling (Radiometric Assay)

This protocol outlines a standard method for determining the inhibitory activity of a compound against a large panel of purified kinases.

  • Materials:

    • Purified recombinant kinases (e.g., a panel of >400 kinases).

    • Specific peptide or protein substrates for each kinase.

    • Test inhibitor stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • ATP solution.

    • 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.

    • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (e.g., CETSA®)

Cellular Thermal Shift Assay (CETSA®) measures the binding of an inhibitor to its target protein in a cellular context.

  • Materials:

    • Cultured cells expressing the target kinase.

    • Test inhibitor.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer.

    • Instrumentation for heating samples (e.g., PCR cycler).

    • Instrumentation for protein detection (e.g., Western blot, ELISA).

  • Procedure:

    • Treat cultured cells with the test inhibitor or a vehicle control.

    • Harvest and resuspend the cells in PBS.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Lyse the cells to release proteins.

    • Separate soluble proteins from aggregated proteins by centrifugation.

    • Analyze the amount of soluble target kinase remaining at each temperature using a specific antibody (e.g., via Western blotting).

    • Inhibitor binding stabilizes the target protein, resulting in a higher melting temperature. Plot the amount of soluble protein against temperature to generate a melting curve and determine the thermal shift induced by the inhibitor.

Chemical Proteomics for Off-Target Identification (Kinobeads)

This approach uses immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome, allowing for the identification of inhibitor targets through competitive binding.

  • Materials:

    • Kinobeads (affinity resin with immobilized kinase inhibitors).

    • Cell lysate.

    • Test inhibitor.

    • Wash buffers.

    • Elution buffer.

    • Reagents and instrumentation for mass spectrometry-based proteomics.

  • Procedure:

    • Incubate the cell lysate with the test inhibitor at various concentrations or with a vehicle control.

    • Add the Kinobeads to the treated lysate and incubate to allow kinase binding.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Identify and quantify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • A decrease in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase. The affinity of the interaction can be estimated from dose-dependent competition experiments.

References

Navigating the Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A Comparative Guide to Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of novel heterocyclic compounds is a critical endeavor. This guide provides a comparative analysis of synthetic routes to 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a molecule of interest in medicinal chemistry. Due to the limited availability of direct, published synthetic routes for this specific compound, this comparison focuses on plausible and analogous pathways, primarily centered around the key intermediate, ethyl 1-methyl-5-amino-1H-pyrazole-3-carboxylate.

Key Synthetic Strategies

The synthesis of the this compound core generally relies on the construction of the pyridine ring onto a pre-existing pyrazole scaffold. The most common and logical starting material for this approach is a substituted 5-aminopyrazole. This guide will explore two primary hypothetical routes originating from the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.

Route 1: Condensation with a β-Dicarbonyl Compound followed by Cyclization and Hydrolysis

This classic approach to forming a pyridine ring involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Route 2: Gould-Jacobs Reaction followed by Hydrolysis

The Gould-Jacobs reaction provides an alternative pathway to the pyrazolo[3,4-b]pyridine core, typically yielding a 4-hydroxy substituted intermediate which can be further modified.

Comparative Analysis of Synthetic Routes

The following table summarizes the key parameters for the two proposed synthetic routes. It is important to note that as direct experimental data for the target molecule is scarce, the yields and conditions are based on analogous transformations reported for similar pyrazolo[3,4-b]pyridine systems.

ParameterRoute 1: Condensation-CyclizationRoute 2: Gould-Jacobs Reaction
Starting Material Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylateEthyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Key Reagents Diethyl malonate, Sodium ethoxideDiethyl (ethoxymethylene)malonate
Number of Steps 33
Intermediate Ethyl 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylateEthyl 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Overall Yield (Estimated) Moderate to GoodModerate
Reaction Conditions High temperature for cyclizationHigh temperature for cyclization
Purification Standard chromatographic techniquesStandard chromatographic techniques

Experimental Protocols

Route 1: Condensation-Cyclization

Step 1: Synthesis of Ethyl 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

A solution of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate and diethyl malonate in a suitable solvent (e.g., ethanol) is treated with a base such as sodium ethoxide. The reaction mixture is heated under reflux for several hours. The resulting intermediate is then cyclized at a higher temperature, often in a high-boiling point solvent like diphenyl ether, to afford the pyrazolopyridine.

Step 2: Hydrolysis to this compound

The ethyl ester is hydrolyzed using standard conditions, such as heating with an aqueous solution of sodium hydroxide or lithium hydroxide, followed by acidification to precipitate the carboxylic acid.

Route 2: Gould-Jacobs Reaction

Step 1: Synthesis of Diethyl 2-(((3-(ethoxycarbonyl)-1-methyl-1H-pyrazol-5-yl)amino)methylene)malonate

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is reacted with diethyl (ethoxymethylene)malonate at elevated temperatures.

Step 2: Thermal Cyclization

The intermediate from Step 1 is heated in a high-boiling point solvent (e.g., Dowtherm A) to induce cyclization to form ethyl 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.

Step 3: Hydrolysis

The resulting ester is hydrolyzed to the carboxylic acid as described in Route 1.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic routes, the following diagrams have been generated using the DOT language.

Route_1 A Ethyl 5-amino-1-methyl-1H- pyrazole-3-carboxylate C Condensation A->C B Diethyl malonate, Sodium ethoxide B->C D High temperature cyclization C->D E Ethyl 4-hydroxy-1-methyl-1H- pyrazolo[3,4-b]pyridine-3-carboxylate D->E F NaOH or LiOH, H3O+ E->F Hydrolysis G 1-methyl-1H-pyrazolo[3,4-b]pyridine- 3-carboxylic acid F->G

Caption: Synthetic workflow for Route 1.

Route_2 A Ethyl 5-amino-1-methyl-1H- pyrazole-3-carboxylate C Gould-Jacobs Reaction A->C B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization C->D E Ethyl 4-hydroxy-1-methyl-1H- pyrazolo[3,4-b]pyridine-3-carboxylate D->E F NaOH or LiOH, H3O+ E->F Hydrolysis G 1-methyl-1H-pyrazolo[3,4-b]pyridine- 3-carboxylic acid F->G

in vitro vs in vivo efficacy of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives reveals their significant potential as potent inhibitors in various therapeutic areas, particularly in oncology. This guide provides an objective comparison of their in vitro and in vivo efficacy, supported by experimental data from recent studies.

In Vitro vs. In Vivo Efficacy: A Comparative Overview

Derivatives of the this compound scaffold have been extensively investigated as kinase inhibitors.[1] The core structure is recognized as a valuable scaffold in medicinal chemistry for developing targeted therapies.[2]

Kinase Inhibition Profile

Several derivatives have demonstrated potent inhibitory activity against various kinases, including Tropomyosin Receptor Kinases (TRKs), Anaplastic Lymphoma Kinase (ALK), and Monopolar Spindle Kinase 1 (Mps1).

One notable derivative, compound C03 , exhibited an IC50 value of 56 nM against TRKA kinase.[3] Another compound, 10g , showed exceptional enzymatic activity against both wild-type ALK and the crizotinib-resistant ALK-L1196M mutant, with IC50 values of less than 0.5 nM.[4] Furthermore, a representative Mps1 inhibitor, compound 31 , displayed a strong kinase inhibitory potency with an IC50 of 2.596 nM.[5]

Cellular Activity

In cell-based assays, these derivatives have shown significant anti-proliferative effects. Compound C03 inhibited the proliferation of the KM-12 cancer cell line with an IC50 value of 0.304 μM.[3] Compound 10g effectively suppressed the proliferation of Ba/F3 cells harboring the ALK-L1196M mutation.[4] The Mps1 inhibitor, compound 31 , significantly inhibited the proliferation of MDA-MB-468 and MV4-11 cancer cells.[5]

In Vivo Efficacy

The promising in vitro results have translated into encouraging in vivo efficacy in preclinical models. For instance, a representative pyrazolo[3,4-b]pyridine-based NAMPT inhibitor, compound 26 , demonstrated significant efficacy in a mouse xenograft tumor model derived from the A2780 cell line.[6][7] Similarly, the Mps1 inhibitor, compound 31 , showed good antitumor efficacy in an MDA-MB-468 xenograft model with no apparent toxicity.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy data for selected this compound derivatives and related pyrazolopyridines.

Table 1: In Vitro Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

CompoundTargetAssay TypeIC50 (nM)Cell LineAnti-proliferative IC50 (µM)
C03 TRKAKinase Assay56KM-120.304
10g ALK-wtKinase Assay<0.5--
10g ALK-L1196MKinase Assay<0.5Ba/F3 (ALK-L1196M)-
31 Mps1Kinase Assay2.596MDA-MB-468-
26 NAMPTEnzyme Assay-A2780-

Table 2: In Vivo Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

CompoundAnimal ModelTumor TypeEfficacy
26 Mouse XenograftA2780Encouraging in vivo efficacy
31 Mouse XenograftMDA-MB-468Good antitumor efficacy

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.

In Vitro Kinase Inhibition Assay (Example for TRKA)

The inhibitory activity of compounds against TRKA was determined using a standard kinase assay. The kinase reaction was typically performed in a buffer containing ATP and a suitable substrate. The activity of the compound was measured by quantifying the amount of phosphorylated substrate, often through methods like HTRF (Homogeneous Time-Resolved Fluorescence). The IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity, were then calculated from the dose-response curves.[3]

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution was added to each well, and the resulting formazan crystals were dissolved in a suitable solvent like DMSO. The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated as the drug concentration that inhibited cell growth by 50%.[3]

In Vivo Tumor Xenograft Model

The in vivo antitumor efficacy was evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts. For example, human cancer cells (e.g., A2780 or MDA-MB-468) were subcutaneously injected into the mice. Once the tumors reached a palpable size, the animals were randomized into vehicle control and treatment groups. The compounds were administered orally or via other appropriate routes at a specified dose and schedule. Tumor volume and body weight were monitored regularly. At the end of the study, the tumors were excised and weighed, and the percentage of tumor growth inhibition was calculated.[5][6][7]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of novel chemical entities, from initial in vitro screening to in vivo efficacy studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis B Biochemical Assays (e.g., Kinase Inhibition) A->B C Cell-Based Assays (e.g., Proliferation, Apoptosis) B->C D Pharmacokinetic Studies (ADME) C->D G Lead Optimization C->G E Efficacy Studies (e.g., Xenograft Models) D->E F Toxicology Studies E->F H Preclinical Candidate F->H cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response TRK TRK Receptor RAS RAS-MAPK Pathway TRK->RAS PI3K PI3K-AKT Pathway TRK->PI3K PLCG PLCγ Pathway TRK->PLCG Ligand Neurotrophin (e.g., NGF) Ligand->TRK Binds & Activates Outcome Cell Survival Proliferation Differentiation RAS->Outcome PI3K->Outcome PLCG->Outcome

References

Confirming the Purity of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid by High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of any novel compound intended for research or pharmaceutical development. For heterocyclic compounds such as 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, a potent building block in medicinal chemistry, High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment. This guide provides a detailed comparison of two robust reversed-phase HPLC (RP-HPLC) methods for confirming the purity of this compound, complete with experimental protocols and data presentation formats.

Comparative Overview of HPLC Methods

The selection of an appropriate HPLC method is paramount for achieving accurate and reproducible purity analysis. Key parameters that influence the separation of the target compound from potential impurities include the stationary phase (column), mobile phase composition, and detector wavelength. Below is a comparison of two suitable methods for the analysis of this compound.

Table 1: Comparison of HPLC Methods for Purity Analysis

ParameterMethod A: Trifluoroacetic Acid (TFA) ModifierMethod B: Phosphate Buffer
Column YMC ODS3 (50 mm × 4.6 mm, 5 µm) or equivalent C18LiChrosorb® 100 RP-18 (250 x 4.0 mm, 5 µm) or equivalent C18
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in AcetonitrileA: 20 mM Phosphate Buffer (pH 3.0); B: Acetonitrile
Elution Gradient: 5% B to 95% B over 8 minutesIsocratic: 60% A / 40% B
Flow Rate 2.5 mL/min1.0 mL/min
Detection UV at 214 nm and 254 nmUV at 254 nm
Column Temp. 35 °CAmbient
Injection Vol. 10 µL10 µL
Pros Volatile mobile phase, MS-compatible, good peak shapeRobust, highly reproducible retention times
Cons TFA can be corrosive and may interfere with some detectorsNon-volatile buffer, not MS-compatible

Experimental Protocols

Detailed methodologies for sample preparation and the execution of each HPLC method are provided below.

Method A: Trifluoroacetic Acid (TFA) Modifier

This method is adapted from a published procedure for the purity determination of 1H-pyrazolo[3,4-b]pyridine derivatives and is suitable for routine purity analysis.[1] The use of a volatile acid like TFA makes this method compatible with mass spectrometry (MS) detection if further characterization of impurities is required.

Instrumentation:

  • HPLC system with a gradient pump, UV-Vis detector, and column thermostat.

Reagents and Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC grade water.

    • Mobile Phase B: Add 1 mL of TFA to 1 L of acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a small amount of mobile phase B or a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the YMC ODS3 column with the initial mobile phase composition (95% A, 5% B) at a flow rate of 2.5 mL/min and a temperature of 35 °C.

    • Inject 10 µL of the prepared sample.

    • Run the gradient program as outlined in Table 1.

    • Monitor the chromatogram at 214 nm and 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Method B: Phosphate Buffer

This method utilizes a phosphate buffer, a common choice for providing good peak shape and reproducible retention times for acidic compounds.[2][3]

Instrumentation:

  • HPLC system with an isocratic pump and UV-Vis detector.

Reagents and Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4, analytical grade)

  • Phosphoric acid (analytical grade)

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (Buffer): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • The final mobile phase is a pre-mixed isocratic solution of 60% Mobile Phase A and 40% Mobile Phase B.

    • Degas the mobile phase prior to use.

  • Sample Preparation:

    • Prepare a 1 mg/mL sample solution as described in Method A, using the isocratic mobile phase as the diluent.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the LiChrosorb® 100 RP-18 column with the mobile phase at a flow rate of 1.0 mL/min.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of any late-eluting impurities.

    • Monitor the chromatogram at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for confirming the purity of this compound by HPLC.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Result Purity Result Calculate->Result

Caption: Workflow for HPLC Purity Determination.

References

Safety Operating Guide

Safe Disposal of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid and its containers must be treated as hazardous chemical waste. Disposal should be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Adherence to local, state, and federal regulations is mandatory.[1][2]

This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is required, leveraging established protocols for hazardous and novel chemical substances.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with care. All research chemicals should be treated as potentially hazardous.[3] The following Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile, butyl rubber)To prevent skin contact and absorption.[4]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes and dust.[4]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[4]
Respiratory Protection Use in a chemical fume hoodTo avoid inhalation of dust or vapors.[4]

In the event of a spill, immediately evacuate the area and notify your EHS department. For small spills, if trained to do so, use an inert, non-combustible absorbent material (e.g., vermiculite, sand), collect the material into a suitable container for disposal, and decontaminate the area.[4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3] This ensures the compound is managed in an environmentally safe and compliant manner.

Step 1: Waste Identification and Segregation

Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and ensure correct disposal.[5]

  • Solid Waste:

    • Collect unadulterated, expired, or surplus solid this compound in a clearly labeled, sealed container designated for solid chemical waste.

    • Contaminated materials such as weighing paper, pipette tips, and tubes that have been in direct contact with the compound should also be placed in this container.[3]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.

    • Crucially, do not mix this waste stream with incompatible materials. Based on the pyrazolo-pyridine structure, it should be kept separate from strong oxidizing agents, strong bases, amines, and strong reducing agents.[6]

  • Empty Containers:

    • Containers that held the compound should be considered hazardous waste. If regulations permit, they can be disposed of as regular trash after being triple-rinsed with a suitable solvent.[1] The rinsate from all three washes must be collected and disposed of as hazardous liquid waste.[1][7]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2][8] It is considered best practice to treat all research chemicals as hazardous to prevent environmental contamination.[3][7]

Step 2: Container Selection and Labeling

Proper containment and labeling are essential for safety and regulatory compliance.

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[7] Plastic containers are often preferred.[9] Do not overfill the container; leave adequate headspace for expansion.[7][10]

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste "[7]

    • The full chemical name: "This compound "

    • An accurate list of all constituents and their approximate concentrations.[7]

    • The date when waste was first added to the container.[7]

    • The name of the principal investigator and the laboratory location.[7]

Step 3: Storage

Hazardous waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[9][10]

  • The SAA must be inspected weekly for any signs of container leakage.[10]

  • Keep waste containers securely closed except when adding or removing waste.[1][9]

  • Store containers away from incompatible materials.[11]

Step 4: Arranging for Disposal
  • Once a waste container is full or is no longer being used, contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.[3][9]

  • Follow their specific instructions for preparing the waste for transport.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_containment Containment & Labeling cluster_final Final Disposal Steps start Start: Have Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Pure compound, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid empty Empty Container waste_type->empty Container solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container rinse Triple-Rinse with Appropriate Solvent empty->rinse storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage collect_rinsate Collect Rinsate into Liquid Hazardous Waste Container rinse->collect_rinsate disposed_container Dispose of Rinsed Container per Institutional Policy rinse->disposed_container collect_rinsate->liquid_container pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup

Caption: Workflow for the proper disposal of the target compound.

This procedural guide is based on established best practices for laboratory safety and hazardous waste management. Always consult your institution's specific policies and your local regulations to ensure full compliance.

References

Personal protective equipment for handling 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The following table summarizes the recommended personal protective equipment to mitigate these risks.

Hazard Category Potential Hazard Recommended Personal Protective Equipment (PPE)
Eye/Face Contact Causes serious eye irritation.[1]Safety Goggles/Face Shield: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.
Skin Contact Causes skin irritation.[1]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves before use and change them immediately if contaminated.[2] Footwear: Fully enclosed shoes are mandatory.
Inhalation May cause respiratory irritation.[1]Ventilation: Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2][3] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator is required.
Ingestion Harmful if swallowed.[1]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls:

    • Designated Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[3]

    • Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.

    • Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.

  • Handling the Compound:

    • Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.

    • Transfer: Use a spatula to transfer the solid. Avoid creating dust.

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Fume Hood gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials 1. don_ppe Don Appropriate PPE gather_materials->don_ppe 2. weigh Weigh Compound in Fume Hood transfer Transfer Compound weigh->transfer 3. decontaminate Decontaminate Work Area doff_ppe Doff PPE Correctly decontaminate->doff_ppe 4. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 5.

Caption: Workflow for Safely Handling this compound.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]

    • Unused Chemical: Unwanted or expired solid chemical should be kept in its original or a suitable, labeled container.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not empty into drains. [2][4]

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.